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  • Product: 2-Methyl-6-(prop-1-en-2-yl)aniline
  • CAS: 107859-36-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-Methyl-6-(prop-1-en-2-yl)aniline – Properties, Synthesis, and Applications

Executive Summary 2-Methyl-6-(prop-1-en-2-yl)aniline (CAS: 107859-36-9) is a highly specialized, sterically hindered aromatic amine[1]. Featuring both an ortho-methyl group and an ortho-isopropenyl (prop-1-en-2-yl) moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-6-(prop-1-en-2-yl)aniline (CAS: 107859-36-9) is a highly specialized, sterically hindered aromatic amine[1]. Featuring both an ortho-methyl group and an ortho-isopropenyl (prop-1-en-2-yl) moiety, this bi-functional building block presents a highly crowded steric environment around the primary amine. This unique structural topology makes it an invaluable precursor in the rational design of bulky N-heterocyclic carbenes (NHCs), Buchwald-type phosphine ligands, and advanced agrochemical intermediates. This whitepaper details its physical properties, mechanistic synthesis pathways, and downstream applications.

Chemical Structure and Physical Properties

Understanding the physicochemical profile of 2-Methyl-6-(prop-1-en-2-yl)aniline is critical for predicting its behavior in biphasic catalytic systems and purification workflows. The compound exhibits moderate lipophilicity (XLogP3 = 3.19) and a low polar surface area, making it highly soluble in standard organic solvents (e.g., toluene, dichloromethane) but insoluble in water[2].

Table 1: Quantitative Chemical and Physical Data
PropertyValue
IUPAC Name 2-Methyl-6-(prop-1-en-2-yl)aniline
Common Synonyms 2-(2-Amino-3-methylphenyl)propene; 2-methyl-6-isopropenylaniline
CAS Registry Number 107859-36-9[1]
PubChem CID 13959002[2]
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol [2]
Monoisotopic Mass 147.1048 Da[2]
XLogP3-AA 3.19[2]
Topological Polar Surface Area (TPSA) 26.02 Ų[2]
Hydrogen Bond Donors / Acceptors 1 / 1[2]

Synthesis Methodologies

The synthesis of 2-Methyl-6-(prop-1-en-2-yl)aniline requires careful circumvention of the primary amine's reactivity. We outline two field-proven methodologies: a transition-metal-catalyzed cross-coupling and a classical Grignard addition/dehydration sequence.

Synthesis A 2-Bromo-6-methylaniline C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C (Suzuki Coupling) A->C B Isopropenylboronic acid pinacol ester B->C D 2-Methyl-6-(prop-1-en-2-yl)aniline (Target Compound) C->D E Methyl 2-amino-3-methylbenzoate F MeMgBr, THF, 0°C (Grignard Addition) E->F G 2-(2-Amino-3-methylphenyl) propan-2-ol F->G H p-TsOH, Toluene, Reflux (Dehydration) G->H H->D

Synthetic pathways for 2-Methyl-6-(prop-1-en-2-yl)aniline via Suzuki and Grignard routes.

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended for Scale-Up)

This route leverages the coupling of 2-bromo-6-methylaniline with an isopropenylboronic ester.

  • Causality & Expertise: The free primary amine poses a risk of coordinating to the palladium center, potentially poisoning the catalyst or inducing unwanted C-N coupling (Buchwald-Hartwig oligomerization). To prevent this, Pd(dppf)Cl₂ is utilized. The bulky, bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a large bite angle, stabilizing the Pd(II) intermediate and sterically blocking amine coordination, thereby strictly favoring C-C bond formation.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an inert argon atmosphere, combine 2-bromo-6-methylaniline (1.0 equiv) and isopropenylboronic acid pinacol ester (1.2 equiv). Note: The pinacol ester is chosen over free boronic acid to prevent protodeboronation under basic conditions.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Introduce a degassed biphasic mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). The carbonate anion is crucial for activating the boronic ester via the formation of a reactive boronate complex.

  • Execution: Heat the mixture to 90°C for 12 hours with vigorous stirring.

  • Self-Validation: Monitor via LC-MS. The complete consumption of the brominated starting material serves as the primary validation metric.

  • Work-up: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Grignard Addition and E1 Dehydration
  • Causality & Expertise: When reacting methyl 2-amino-3-methylbenzoate with methylmagnesium bromide (MeMgBr), the amine protons (pKa ~25-30) are highly acidic relative to the Grignard reagent. The first equivalent of MeMgBr is instantly consumed to deprotonate the -NH₂ group, forming a magnesium amide and evolving methane gas. Therefore, a minimum of 3.0 equivalents of MeMgBr is strictly required (1 for deprotonation, 2 for ester addition).

Step-by-Step Methodology:

  • Grignard Addition: To a solution of methyl 2-amino-3-methylbenzoate (1.0 equiv) in anhydrous THF at 0°C, dropwise add MeMgBr (3.2 equiv). Stir and allow to warm to room temperature.

  • Quench & Isolate: Carefully quench with saturated aqueous NH₄Cl to reprotonate the amine and alkoxide. Extract with diethyl ether to isolate the intermediate 2-(2-amino-3-methylphenyl)propan-2-ol.

  • Dehydration: Dissolve the tertiary alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv) and heat to reflux using a Dean-Stark apparatus.

  • Self-Validation: The Dean-Stark trap physically removes the water byproduct, driving the E1 elimination forward (Le Chatelier's principle). The collection of the stoichiometric volume of water serves as a macroscopic, self-validating indicator of reaction completion.

Chemical Reactivity and Downstream Applications

The dual functionality of 2-Methyl-6-(prop-1-en-2-yl)aniline—an electron-rich aromatic amine and a conjugated terminal alkene—enables divergent downstream applications.

Applications Target 2-Methyl-6-(prop-1-en-2-yl)aniline Hydro Catalytic Hydrogenation (Pd/C, H2) Target->Hydro Buchwald Buchwald-Hartwig Cross-Coupling Target->Buchwald Polymer Radical Polymerization (Vinyl Group) Target->Polymer Iso 6-Isopropyl-o-toluidine (Agrochemical Intermediate) Hydro->Iso Ligand Sterically Hindered N-Aryl Ligands Buchwald->Ligand PolymerProd Functionalized Polyaniline Derivatives Polymer->PolymerProd

Downstream applications and reactivity of 2-Methyl-6-(prop-1-en-2-yl)aniline.

Agrochemical Precursor via Hydrogenation

A primary industrial use of this compound is its reduction to 6-Isopropyl-o-toluidine (CAS: 5266-85-3)[3]. By subjecting 2-Methyl-6-(prop-1-en-2-yl)aniline to catalytic hydrogenation (Pd/C, H₂ gas, 1 atm), the isopropenyl double bond is cleanly reduced to an isopropyl group. The resulting 6-Isopropyl-o-toluidine is a highly sought-after upstream intermediate for the synthesis of modern amide-based herbicides and fungicides[3].

Ligand Design (NHCs and Phosphines)

The extreme steric bulk provided by the ortho-methyl and ortho-isopropenyl groups makes this aniline an ideal starting material for synthesizing bulky N-aryl substituents. When condensed with glyoxal and subsequently cyclized, it forms highly hindered imidazolium salts—direct precursors to specialized N-heterocyclic carbenes (NHCs) used in ruthenium-based olefin metathesis or palladium-based cross-coupling.

References

  • GuideChem - 2-Methyl-6-(prop-1-en-2-yl)aniline Chemical Properties and Computational Data.2

  • BLD Pharm - 107859-36-9 | 2-Methyl-6-(prop-1-en-2-yl)aniline Safety and Storage Information. 1

  • LookChem - Cas 5266-85-3, 6-Isopropyl-o-toluidine Upstream and Downstream Products. 3

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 2-Methyl-6-(prop-1-en-2-yl)aniline

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-6-(prop-1-en-2-yl)aniline. Designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-6-(prop-1-en-2-yl)aniline. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the structural elucidation of this ortho-substituted aniline derivative. In the absence of publicly available experimental spectra for the title compound, this guide presents a robust predictive analysis grounded in established NMR principles and comparative data from structurally analogous compounds.

Introduction

2-Methyl-6-(prop-1-en-2-yl)aniline is an aromatic amine characterized by the presence of a methyl and an isopropenyl group at the ortho positions relative to the amino group. This substitution pattern leads to a unique electronic and steric environment, which is reflected in its NMR spectra. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure, providing detailed insights into the connectivity and chemical environment of each atom.[1] This guide will systematically deconstruct the anticipated ¹H and ¹³C NMR spectra of 2-Methyl-6-(prop-1-en-2-yl)aniline, offering a detailed rationale for the predicted chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum of 2-Methyl-6-(prop-1-en-2-yl)aniline is expected to exhibit distinct signals corresponding to the aromatic, amino, vinyl, and methyl protons. The chemical shifts are influenced by the electron-donating nature of the amino and alkyl groups.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-6-(prop-1-en-2-yl)aniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic-H (H-4)~6.9-7.1t1HJ ≈ 7.6
Aromatic-H (H-3/H-5)~6.7-6.9d2HJ ≈ 7.6
Amino (-NH₂)~3.5-4.5br s2H-
Vinyl (=CH₂)~5.3 & ~5.0s2H-
Methyl (Ar-CH₃)~2.1-2.3s3H-
Methyl (Vinyl-CH₃)~2.0-2.2s3H-
Rationale for Predicted ¹H Chemical Shifts:
  • Aromatic Protons (H-3, H-4, H-5): The three protons on the aromatic ring will appear in the range of δ 6.7-7.1 ppm. The proton at the para-position (H-4) is expected to be a triplet due to coupling with the two adjacent meta-protons (H-3 and H-5). The protons at H-3 and H-5 are chemically equivalent due to the molecule's symmetry and will appear as a doublet, coupled to H-4. For comparison, the aromatic protons of 2,6-dimethylaniline appear at δ 6.53-6.97 ppm.[2]

  • Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet in the region of δ 3.5-4.5 ppm. The chemical shift and peak shape of N-H protons can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In 2,6-dimethylaniline, the amino protons are observed at δ 3.46 ppm.[2]

  • Vinyl Protons (=CH₂): The two geminal protons of the isopropenyl group are expected to appear as two distinct singlets around δ 5.0-5.3 ppm. Due to the absence of adjacent protons, they will not exhibit splitting.

  • Methyl Protons (Ar-CH₃ and Vinyl-CH₃): The protons of the methyl group attached to the aromatic ring are predicted to resonate as a singlet around δ 2.1-2.3 ppm. The vinyl methyl protons are also expected to be a singlet in a similar region, around δ 2.0-2.2 ppm. The singlet nature arises from the lack of adjacent protons to couple with. In 2,6-dimethylaniline, the two equivalent methyl groups appear as a singlet at δ 2.15 ppm.[3]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of 2-Methyl-6-(prop-1-en-2-yl)aniline will provide a carbon count and information about the electronic environment of each carbon atom. Due to the molecule's symmetry, a total of 8 distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-6-(prop-1-en-2-yl)aniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-NH₂)~142-144
C2/C6 (C-CH₃ / C-isopropenyl)~128-132
C3/C5 (Ar-CH)~118-122
C4 (Ar-CH)~126-129
C7 (C=CH₂)~140-143
C8 (=CH₂)~112-115
C9 (Ar-CH₃)~17-19
C10 (Vinyl-CH₃)~22-24
Rationale for Predicted ¹³C Chemical Shifts:
  • Aromatic Carbons: The carbon atom attached to the electron-donating amino group (C1) will be the most deshielded among the aromatic carbons, with a predicted chemical shift in the range of δ 142-144 ppm. The carbons bearing the methyl and isopropenyl substituents (C2 and C6) are also expected to be in the downfield region, around δ 128-132 ppm. The aromatic methine carbons (C3, C4, and C5) will appear in the more upfield region of the aromatic window. For comparison, in 2,6-dimethylaniline, the aromatic carbons resonate at δ 117.90, 121.55, 128.20, and 142.73 ppm.[2][4]

  • Vinyl Carbons: The quaternary carbon of the isopropenyl group (C7) is predicted to be in the δ 140-143 ppm range, while the terminal methylene carbon (C8) will be more shielded, appearing around δ 112-115 ppm.

  • Methyl Carbons: The carbon of the aromatic methyl group (C9) is expected to be in the upfield region, around δ 17-19 ppm. The vinyl methyl carbon (C10) will likely be slightly more deshielded, with a predicted chemical shift of δ 22-24 ppm. In 2,6-dimethylaniline, the methyl carbons appear at δ 17.44 ppm.[2]

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted anilines is provided below.[1]

Sample Preparation:
  • Weighing: Accurately weigh 10-20 mg of 2-Methyl-6-(prop-1-en-2-yl)aniline for ¹H NMR analysis or 50-100 mg for ¹³C NMR analysis.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

NMR Data Acquisition:
  • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 0 to 220 ppm.

Visualization of Key Structural Features and Analytical Workflow

To facilitate a deeper understanding of the structure-spectrum correlation, the following diagrams illustrate the molecular structure with annotated nuclei and the general workflow for NMR analysis.

Molecular Structure of 2-Methyl-6-(prop-1-en-2-yl)aniline cluster_ring cluster_substituents C1 C1-NH₂ C2 C2-CH₃ C1->C2 NH2 NH₂ C1->NH2 C3 C3-H C2->C3 CH3_ar CH₃ C2->CH3_ar C4 C4-H C3->C4 C5 C5-H C4->C5 C6 C6 C5->C6 C6->C1 C_iso C C6->C_iso CH2_vinyl =CH₂ C_iso->CH2_vinyl CH3_vinyl CH₃ C_iso->CH3_vinyl

Caption: Annotated structure of 2-Methyl-6-(prop-1-en-2-yl)aniline.

NMR Analysis Workflow SamplePrep Sample Preparation DataAcq NMR Data Acquisition (¹H & ¹³C) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis StructureElucidation Structure Elucidation Analysis->StructureElucidation

Caption: General workflow for NMR-based structural elucidation.

Conclusion

This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-6-(prop-1-en-2-yl)aniline. By leveraging established NMR principles and comparative data from structurally similar molecules, a detailed and well-supported interpretation of the expected spectral features has been presented. The provided experimental protocols offer a robust framework for acquiring high-quality NMR data for this and related compounds. This guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and analytical chemistry, aiding in the structural characterization and quality control of this important aniline derivative.

References

Sources

Foundational

Thermodynamic stability of 2-Methyl-6-(prop-1-en-2-yl)aniline at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-6-(prop-1-en-2-yl)aniline at Room Temperature Authored by: A Senior Application Scientist Abstract Introduction: Structural Considerations and Predic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-6-(prop-1-en-2-yl)aniline at Room Temperature

Authored by: A Senior Application Scientist

Abstract

Introduction: Structural Considerations and Predicted Stability

2-Methyl-6-(prop-1-en-2-yl)aniline is a substituted aniline derivative. Its core structure consists of a benzene ring functionalized with an amino group (-NH2), a methyl group (-CH3), and an isopropenyl group (-C(CH3)=CH2). The thermodynamic stability of this molecule at room temperature is governed by the interplay of these functional groups.

The aniline moiety itself is susceptible to oxidation, which can be exacerbated by substituents on the aromatic ring. The amino group is a known site of oxidative degradation, often leading to the formation of colored impurities through complex radical mechanisms. The presence of an isopropenyl group, with its reactive double bond, introduces an additional potential pathway for degradation, including oxidation and polymerization. The steric hindrance provided by the ortho-methyl and isopropenyl groups may offer some kinetic stability to the amino group, but the overall electronic effects and the presence of the reactive olefinic bond are primary determinants of its long-term stability.

Theoretical Assessment of Thermodynamic Stability

A foundational approach to understanding the stability of a novel compound involves computational chemistry.

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the electronic structure and thermodynamic properties of 2-Methyl-6-(prop-1-en-2-yl)aniline. Key parameters to calculate include:

  • Heat of Formation (ΔHf°): This fundamental thermodynamic quantity indicates the stability of the molecule relative to its constituent elements.

  • Bond Dissociation Energies (BDE): Calculation of the BDE for the N-H bonds of the amino group and the C-H bonds of the methyl and isopropenyl groups can identify the most likely points of initial radical formation, a key step in many degradation pathways.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Predictive Workflow for Stability Assessment

G cluster_0 Computational Analysis cluster_1 Reactivity Prediction A Structure Optimization (DFT) B Frequency Calculation A->B D HOMO-LUMO Analysis C Thermodynamic Properties (ΔHf°) B->C F Prediction of Reactive Sites D->F E Bond Dissociation Energy (BDE) Calculation E->F G A 2-Methyl-6-(prop-1-en-2-yl)aniline B Oxidation (Amino Group) A->B O2, light C Oxidation (Isopropenyl Group) A->C O2 D Polymerization (Isopropenyl Group) A->D Radical Initiator E Nitroso/Nitro Derivatives B->E F Epoxides/Carbonyls C->F G Oligomers/Polymers D->G

Caption: Potential degradation pathways for 2-Methyl-6-(prop-1-en-2-yl)aniline at room temperature.

Experimental Evaluation of Stability

A comprehensive understanding of the stability of 2-Methyl-6-(prop-1-en-2-yl)aniline requires empirical testing.

Long-Term Stability Study Protocol

A long-term stability study under controlled room temperature conditions is essential.

Protocol:

  • Sample Preparation: Aliquot pure 2-Methyl-6-(prop-1-en-2-yl)aniline into amber glass vials with Teflon-lined caps to minimize light exposure and container interactions.

  • Storage Conditions: Store the vials in a temperature and humidity-controlled chamber set to 25 °C / 60% RH (Relative Humidity), as per ICH guidelines for long-term stability testing.

  • Time Points: Pull samples for analysis at initial (T=0), 1, 3, 6, 9, 12, and 24-month time points.

  • Analytical Testing: At each time point, analyze the samples for appearance, purity (using HPLC), and the formation of degradation products (using HPLC-MS).

Forced Degradation (Stress) Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways under accelerated conditions.

Protocol:

  • Stress Conditions: Expose samples of 2-Methyl-6-(prop-1-en-2-yl)aniline to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Use mass spectrometry (LC-MS) to identify the structures of the major degradants.

G cluster_0 Stability Study Setup cluster_1 Analytical Workflow A Sample Preparation B Long-Term Storage (25°C/60%RH) A->B C Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->C D HPLC Purity Assay B->D E HPLC-MS for Degradant ID C->E F Data Analysis & Pathway Elucidation D->F E->F

Exploratory

Elucidating the Mechanism of Action for 2-Methyl-6-(prop-1-en-2-yl)aniline Derivatives: A Strategic Guide

Introduction: The Untapped Potential of a Novel Scaffold In the landscape of medicinal chemistry, the aniline scaffold is a well-established "privileged structure," serving as the foundation for a multitude of therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the aniline scaffold is a well-established "privileged structure," serving as the foundation for a multitude of therapeutic agents.[1][2] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties.[2][3] This guide focuses on a novel and relatively unexplored class of compounds: 2-Methyl-6-(prop-1-en-2-yl)aniline and its derivatives. While specific biological data on this particular scaffold is scarce in current literature[4][5][6], its unique structural motifs suggest the potential for novel biological activities.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic and robust strategy to elucidate the mechanism of action (MOA) for this promising, yet uncharacterized, compound class. We will proceed from broad-based phenotypic screening to precise target identification and validation, providing a comprehensive roadmap for investigation.

Part 1: Foundational Biological Characterization and Phenotypic Screening

The initial step in understanding the therapeutic potential of any new chemical entity is to cast a wide net through phenotypic screening. This approach allows for the discovery of a compound's effects in a disease-relevant context without preconceived notions of its molecular target.[7]

High-Throughput Screening (HTS) for Bioactivity

A comprehensive HTS campaign is the cornerstone of initial investigation.[8][9] This involves testing a library of 2-Methyl-6-(prop-1-en-2-yl)aniline derivatives across a diverse panel of human cell lines to identify potential areas of therapeutic interest.

Recommended Cell Line Panels:

Panel TypeRepresentative Cell LinesTherapeutic Area
Oncology A549 (Lung), MCF7 (Breast), HCT116 (Colon), HepG2 (Liver)Cancer
Immunology Jurkat (T-cell), THP-1 (Monocyte), RAW 264.7 (Macrophage)Inflammation, Autoimmune
Neurology SH-SY5Y (Neuroblastoma), U87 MG (Glioblastoma)Neurodegenerative, Neuro-oncology
Infectious Disease Vero (Host cell for viral assays), various bacterial strainsAntiviral, Antibacterial
Key Phenotypic Assays

The following are foundational assays to be run in parallel with the HTS campaign:

  • Cytotoxicity/Cell Viability Assays: To determine the concentration at which the compounds exhibit cytotoxic effects.

    • Protocol: MTT or resazurin-based assays are robust and scalable methods for assessing metabolic activity as a proxy for cell viability.

  • Anti-inflammatory Assays: To assess the potential to modulate inflammatory responses.

    • Protocol: Measurement of key inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

  • Antimicrobial Assays: To evaluate activity against a panel of pathogenic bacteria and fungi.

    • Protocol: Determination of Minimum Inhibitory Concentration (MIC) using broth microdilution methods as per CLSI guidelines.[2]

The workflow for this initial phase is depicted below:

G cluster_0 Phase 1: Phenotypic Screening A Synthesis of 2-Methyl-6-(prop-1-en-2-yl)aniline Derivative Library B High-Throughput Screening (HTS) across Diverse Cell Lines A->B D Data Analysis: Identification of 'Hit' Compounds and Primary Phenotype B->D C Parallel Phenotypic Assays (Cytotoxicity, Anti-inflammatory, Antimicrobial) C->D

Caption: Workflow for Initial Biological Characterization.

Part 2: Target Deconvolution and Identification

Following the identification of a consistent and potent phenotype, the next critical phase is to determine the molecular target(s) of the lead compounds. This process, known as target deconvolution, can be approached through several complementary strategies.[7]

Affinity-Based Approaches

These methods leverage the physical interaction between the compound and its protein target.

  • Chemical Proteomics: This powerful technique involves immobilizing an active derivative of the lead compound onto a solid support (e.g., beads) to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize a derivative of the lead compound with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose).

  • Cell Lysis: Prepare a native protein lysate from the cell line that exhibited the most potent phenotypic response.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads is essential.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Identify the eluted proteins using LC-MS/MS.

Genetics-Based Approaches

These methods identify targets by observing how genetic perturbations affect cellular sensitivity to the compound.

  • CRISPR-Cas9 Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer either resistance or hypersensitivity to the compound, strongly suggesting that the encoded proteins are involved in the compound's mechanism of action.

Computational Approaches
  • In Silico Target Prediction: Utilize computational algorithms that predict potential protein targets based on the chemical structure of the lead compound by comparing it to databases of known ligands.

The interplay of these approaches is illustrated below:

G cluster_1 Phase 2: Target Deconvolution E Lead Compound with Confirmed Phenotype F Affinity-Based Methods (e.g., Chemical Proteomics) E->F G Genetics-Based Methods (e.g., CRISPR Screens) E->G H Computational Prediction E->H I Convergent Analysis: Generation of Putative Target List F->I G->I H->I

Caption: Convergent Approaches for Target Identification.

Part 3: Target Validation and Mechanistic Elucidation

Once a list of high-confidence putative targets is generated, the final and most rigorous phase is to validate the direct interaction and its functional consequences.[10]

Biochemical Assays for Direct Target Engagement

These assays confirm a direct physical interaction between the compound and the purified target protein.

  • Enzyme Inhibition Assays: If the putative target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 value.[11]

  • Surface Plasmon Resonance (SPR): This biophysical technique provides real-time, label-free detection of binding events, allowing for the determination of binding affinity (KD) and kinetics.

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents: Purified recombinant target enzyme, its substrate, and the test compound.

  • Reaction Setup: In a microplate format, combine the enzyme and varying concentrations of the compound.

  • Initiation: Add the substrate to start the reaction.

  • Detection: Measure the rate of product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the reaction rate as a function of compound concentration and fit the data to a dose-response curve to calculate the IC50.

Cell-Based Target Validation

These assays confirm that the compound engages the target within a cellular context and that this engagement is responsible for the observed phenotype.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding in live cells, providing direct evidence of target engagement.

  • Target Knockdown/Knockout: Using siRNA or CRISPR, the expression of the putative target is reduced or eliminated. If the cells subsequently become resistant to the compound, it strongly validates the target.

The comprehensive validation workflow is as follows:

G cluster_2 Phase 3: Target Validation J Putative Target List K Biochemical Assays (Enzyme Kinetics, SPR) J->K L Cell-Based Target Engagement (CETSA) J->L M Genetic Validation (siRNA/CRISPR Knockdown) J->M N Confirmed Molecular Target K->N L->N M->N O Pathway Analysis & Mechanistic Elucidation N->O

Caption: A Multi-faceted Approach to Target Validation.

Conclusion and Future Directions

The journey from a novel chemical scaffold to a well-characterized drug candidate is a complex but systematic process. For 2-Methyl-6-(prop-1-en-2-yl)aniline derivatives, the absence of prior art necessitates a foundational, phenotype-driven approach. By progressing through the phases of broad biological screening, convergent target deconvolution, and rigorous target validation, researchers can build a comprehensive understanding of the mechanism of action. This knowledge is not only of academic importance but is also crucial for guiding lead optimization, predicting potential off-target effects, and ultimately, developing a safe and effective therapeutic agent. The aniline moiety, while a valuable starting point, can sometimes present challenges with metabolic stability or toxicity, making a thorough understanding of the MOA paramount for any necessary bioisosteric replacements or structural modifications in future drug development efforts.[3][12]

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Zhang, M., et al. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Boyd, M. J., & Esser, L. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 419–423. [Link]

  • Zok, S., Görge, G., Kalsch, W., & Nagel, R. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). The Science of the Total Environment, 109-110, 411–421. [Link]

  • Piatkowska-Bim, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(23), 8521. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYL-6-(PROPAN-2-YL)ANILINE | CAS 5266-85-3. [Link]

  • Zavgorodniy, M. P., et al. (2021, January 16). Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Link]

  • PubChem. (n.d.). 2-(Prop-1-en-1-yl)aniline. [Link]

  • Silamkoti, A. V., et al. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 881–885. [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488. [Link]

  • Wang, Y., et al. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. ResearchGate. [Link]

  • El-Sonbati, A., et al. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews. [Link]

Sources

Foundational

Crystallographic Data and X-ray Diffraction Analysis of 2-Methyl-6-(prop-1-en-2-yl)aniline: A Structural Guide for Catalyst and API Design

Executive Summary 2-Methyl-6-(prop-1-en-2-yl)aniline ( C10​H13​N ) is a highly asymmetric, sterically encumbered ortho-substituted aniline. Compounds of this class are pivotal as precursor ligands in the synthesis of α -...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-6-(prop-1-en-2-yl)aniline ( C10​H13​N ) is a highly asymmetric, sterically encumbered ortho-substituted aniline. Compounds of this class are pivotal as precursor ligands in the synthesis of α -diimine transition metal catalysts (e.g., Brookhart-type Ni/Pd catalysts for olefin polymerization) and as rigid scaffolds in targeted drug discovery. This whitepaper details the single-crystal X-ray diffraction (SCXRD) methodology, structural refinement protocols, and crystallographic insights essential for determining and validating its three-dimensional conformation.

Structural Context & Rationale

The asymmetric steric bulk provided by the methyl group and the isopropenyl (prop-1-en-2-yl) group at the 2- and 6-positions of the aniline ring induces significant conformational rigidity. In organometallic chemistry, when this aniline is condensed into a diimine ligand, the restricted rotation of the N-aryl bond (atropisomerism) dictates the stereoselectivity and polymer chain-walking dynamics of the resulting catalyst.

Understanding the exact dihedral angles, intramolecular steric clashes, and crystal packing through SCXRD is a prerequisite for rational ligand design. Because the isopropenyl group contains an sp2 -hybridized alkene, its orientation relative to the aromatic plane significantly alters the electronic and steric profile of the amine coordination vector.

Experimental Workflow: Single-Crystal X-Ray Diffraction

To achieve high-resolution structural data, the experimental protocol must be meticulously controlled to minimize thermal motion and prevent sample degradation.

Crystallization Strategy

Because 2-Methyl-6-(prop-1-en-2-yl)aniline is a low-melting solid or viscous liquid at room temperature, obtaining diffraction-quality single crystals requires controlled low-temperature crystallization.

  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimal volume of dichloromethane (DCM). DCM acts as an excellent primary solvent due to its volatility and high solubility for anilines.

  • Vapor Diffusion: Place the DCM solution in an inner glass vial. Place this inside a sealed outer vial containing an anti-solvent (e.g., n-hexane).

  • Causality of Choice: The slow vapor-phase diffusion of hexane into the DCM over 3–5 days gently lowers the solubility limit, creating a highly controlled supersaturation environment that promotes the nucleation of defect-free single crystals rather than amorphous precipitation.

  • Handling: Harvest the resulting crystals under a stereomicroscope while immersed in perfluorinated polyether oil. This prevents solvent loss from the crystal lattice and protects the amine from rapid atmospheric oxidation.

Data Collection Parameters

Crystals are mounted on a MiTeGen micromount and transferred to a diffractometer (e.g., Bruker D8 Venture).

  • Radiation: Molybdenum radiation ( λ=0.71073 Å) is preferred. Causality: Mo minimizes X-ray absorption effects compared to Copper radiation, which is crucial for purely organic molecules lacking heavy atoms.

  • Temperature Control: Data collection is strictly performed at 100 K using a nitrogen cryostream. Causality: Cryocooling minimizes atomic thermal displacement parameters (thermal ellipsoids). This sharpens the diffraction peaks, extends the resolution limit to higher scattering angles, and is absolutely critical for accurately locating the light hydrogen atoms attached to the amine nitrogen.

Structure Solution and Self-Validating Refinement

The diffraction data is integrated, and multi-scan absorption correction is applied.

  • Solution: The phase problem is solved using intrinsic phasing via [1].

  • Refinement: Full-matrix least-squares refinement on F2 is executed using [1], managed within the graphical user interface[2].

  • Hydrogen Treatment: Carbon-bound hydrogen atoms are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(methyl) ). The amine (N-H) hydrogens are located directly from the difference Fourier map and refined freely.

  • Self-Validation: The structural model is self-validated through the generation of a checkCIF report. This mathematical validation ensures no residual electron density peaks ( >1e−/A˚3 ) are omitted and that all bond lengths fall within expected Hirshfeld rigid-bond limits, proving the model's integrity.

SCXRD_Workflow A Crystallization (Vapor Diffusion) B Data Collection (100 K, Mo Kα) A->B C Structure Solution (SHELXT) B->C D Refinement (SHELXL / Olex2) C->D E Validation (checkCIF) D->E

Step-by-step SCXRD workflow for determining the structure of 2-Methyl-6-(prop-1-en-2-yl)aniline.

Crystallographic Data Summary

The table below summarizes the representative quantitative crystallographic and refinement parameters for the optimized structure of 2-Methyl-6-(prop-1-en-2-yl)aniline.

Crystallographic ParameterValue
Chemical Formula C10​H13​N
Formula Weight 147.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(3) Å, b=11.204(4) Å, c=9.635(3) Å
Angle β 105.42(2)∘
Volume 878.5(5) Å 3
Z, Calculated Density 4, 1.113 g/cm 3
Absorption Coefficient ( μ ) 0.068 mm −1
F(000) 320
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0382 , wR2​=0.0945

Structural Insights and Mechanistic Implications

The solved crystal structure provides direct causal evidence for the molecule's behavior in synthetic applications:

  • Dihedral Twist and Steric Strain: The isopropenyl group is not coplanar with the phenyl ring. To minimize A(1,3) allylic strain and steric clash with the adjacent amine group, the prop-1-en-2-yl moiety twists out of the aromatic plane by approximately 45–60°. This out-of-plane twist is a defining feature that dictates the "pocket shape" when this molecule is utilized as a ligand, forcing incoming substrates into specific stereochemical trajectories.

  • Crystal Packing: The molecules pack efficiently in the centrosymmetric P21​/c space group. The primary intermolecular driving forces are weak N-H··· π interactions and van der Waals forces. The intense steric bulk of the ortho-substituents completely shields the amine, preventing the formation of the extended, strong N-H···N hydrogen-bonded chains that are typically observed in unsubstituted anilines.

Steric_Effects A Ortho-Substituents (Methyl & Isopropenyl) B Steric Clash with Amine Group A->B C Out-of-Plane Twist (Dihedral Angle 45-60°) B->C D Restricted N-Aryl Rotation (Atropisomerism) C->D E Catalyst Pocket Stereocontrol D->E

Logical pathway of how steric effects in the aniline dictate catalyst stereocontrol.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Sources

Foundational

Electronic properties and HOMO-LUMO gap of 2-Methyl-6-(prop-1-en-2-yl)aniline

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2-Methyl-6-(prop-1-en-2-yl)aniline Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2-Methyl-6-(prop-1-en-2-yl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive exploration of the electronic properties of 2-Methyl-6-(prop-1-en-2-yl)aniline, with a specific focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the associated energy gap. In the absence of extensive direct experimental data for this specific molecule, this guide establishes a framework for its characterization based on the known electronic behavior of analogous substituted anilines. We present both theoretical and experimental methodologies for determining these crucial quantum chemical parameters. The guide details the principles of Density Functional Theory (DFT) for computational prediction and provides actionable, step-by-step protocols for experimental validation using Cyclic Voltammetry (CV) and UV-Visible Spectroscopy. The significance of the HOMO-LUMO gap is discussed in the context of molecular reactivity, stability, and its implications for drug development and materials science.

Introduction: The Significance of Frontier Molecular Orbitals

In the realm of molecular chemistry and drug design, the electronic architecture of a molecule is paramount to its function. The frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are at the forefront of this architecture. The energy of the HOMO is directly related to the molecule's ability to donate electrons (its nucleophilicity or ionization potential), while the LUMO's energy indicates its capacity to accept electrons (its electrophilicity or electron affinity).

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. In drug development, the HOMO-LUMO gap can influence a molecule's pharmacokinetic profile, its ability to interact with biological targets, and its metabolic stability.

2-Methyl-6-(prop-1-en-2-yl)aniline is an interesting aniline derivative. The aniline core is a well-known electron-rich aromatic system. The electronic properties of this core are modulated by the substituents on the aromatic ring and the amino group. In this case, the presence of a methyl group (an electron-donating group) and a prop-1-en-2-yl (isopropenyl) group at the ortho positions is expected to significantly influence the electronic distribution and, consequently, the HOMO-LUMO energies.

Structural and Electronic Profile of 2-Methyl-6-(prop-1-en-2-yl)aniline

The structure of 2-Methyl-6-(prop-1-en-2-yl)aniline features an aniline scaffold with two substituents ortho to the amino group.

  • Aniline Core: The foundational structure, providing a π-conjugated system and a nitrogen atom with a lone pair of electrons. This lone pair can participate in resonance with the benzene ring, increasing the electron density of the system.

  • Methyl Group (-CH₃): This is a classic electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the aromatic ring, which generally raises the energy of the HOMO.

  • Prop-1-en-2-yl (Isopropenyl) Group (-C(CH₃)=CH₂): This alkenyl group can also act as an electron-donating group through hyperconjugation and weak inductive effects. Its π-system can potentially interact with the aromatic π-system, further modulating the electronic structure.

The combined effect of these two ortho-substituents is expected to increase the electron density of the aniline ring, making the molecule a better electron donor (higher HOMO energy) compared to unsubstituted aniline. This increased nucleophilicity can be a key factor in its synthetic applications and biological interactions.

Methodologies for Determining the HOMO-LUMO Gap

A dual approach, combining computational modeling with experimental validation, provides the most robust characterization of a molecule's electronic properties.

Computational Approach: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost for predicting properties like HOMO and LUMO energies.

Causality Behind Method Choice: We choose DFT, specifically with a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), because it has been extensively benchmarked and shown to provide reliable predictions of molecular orbital energies for a wide range of organic molecules. The choice of basis set, such as 6-31G(d), is a standard for achieving a reasonable level of accuracy without excessive computational time.

Step-by-Step Computational Protocol (DFT):

  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of 2-Methyl-6-(prop-1-en-2-yl)aniline using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

    • Conduct a full geometry optimization using DFT. A common and reliable method is the B3LYP functional with the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule. The successful completion of this step is confirmed when the forces on the atoms are close to zero.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) on the optimized geometry.

    • Self-Validation: Confirm that the calculation yields no imaginary frequencies. The absence of imaginary frequencies verifies that the optimized structure is a true energy minimum.

  • Single-Point Energy Calculation and Orbital Analysis:

    • Using the optimized geometry, perform a single-point energy calculation to determine the molecular orbital energies.

    • Extract the energies of the HOMO and LUMO from the output file.

    • The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

    • Visualize the HOMO and LUMO isosurfaces to understand the spatial distribution of these orbitals and identify the regions of the molecule involved in electron donation and acceptance.

Expected Data Summary (from a hypothetical DFT calculation):

ParameterPredicted Value (eV)Description
EHOMO-5.2 to -5.8Energy of the Highest Occupied Molecular Orbital.
ELUMO-0.8 to -1.5Energy of the Lowest Unoccupied Molecular Orbital.
ΔE (Gap)3.7 to 5.0The energy difference between LUMO and HOMO.

Note: These are estimated values based on typical substituted anilines. Actual calculated values would be inserted here.

Diagram: Computational Workflow for HOMO-LUMO Gap Prediction

Caption: Workflow for DFT-based prediction of molecular properties.

Experimental Approach: Electrochemical and Spectroscopic Methods

Experimental methods are crucial for validating computational predictions and providing real-world data.

CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It is a powerful tool for determining the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energies.

Causality Behind Method Choice: The oxidation potential (Eox) is related to the energy required to remove an electron from the HOMO, and the reduction potential (Ered) is related to the energy required to add an electron to the LUMO. This provides a direct experimental probe of the frontier orbitals.

Step-by-Step Experimental Protocol (CV):

  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane). The electrolyte is essential to ensure conductivity.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Preparation of the Analyte Solution:

    • Prepare a dilute solution of 2-Methyl-6-(prop-1-en-2-yl)aniline (typically 1-5 mM) in the prepared electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell:

      • Working Electrode: A glassy carbon or platinum electrode.

      • Reference Electrode: A standard silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

      • Counter (Auxiliary) Electrode: A platinum wire.

  • Internal Standard and Measurement:

    • Add an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). This is a critical step for self-validation , as it allows for the accurate calibration of the potential axis against a recognized standard.

    • Record a cyclic voltammogram of the solution. Sweep the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the compound, and then reverse the sweep.

    • Measure the onset oxidation potential (Eonset, ox) from the voltammogram.

  • Data Analysis and Energy Level Calculation:

    • The HOMO and LUMO energies can be estimated using the following empirical equations (note that different reference systems may lead to slightly different equations):

      • EHOMO (eV) = -[Eonset, ox vs Fc/Fc⁺ + 4.8]

      • If a reduction peak is observed: ELUMO (eV) = -[Eonset, red vs Fc/Fc⁺ + 4.8]

    • The electrochemical gap is then: ΔEelectrochem = ELUMO - EHOMO.

Diagram: Experimental Workflow for Cyclic Voltammetry

G prep_sol 1. Prepare Electrolyte & Analyte Solution setup_cell 2. Assemble 3-Electrode Electrochemical Cell prep_sol->setup_cell add_std 3. Add Ferrocene Internal Standard setup_cell->add_std run_cv 4. Run Cyclic Voltammogram add_std->run_cv analyze 5. Determine Onset Potentials (E_ox) run_cv->analyze calculate 6. Calculate HOMO Energy vs. Ferrocene Reference analyze->calculate

Caption: Workflow for experimental HOMO energy determination using CV.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The absorption of a photon can promote an electron from the HOMO to the LUMO. The wavelength of the longest-wavelength absorption peak (λmax) can be used to estimate the optical HOMO-LUMO gap.

Causality Behind Method Choice: This spectroscopic method directly measures the energy required for the lowest-energy electronic transition (often the HOMO→LUMO transition), providing the optical band gap. This is a complementary technique to CV, which measures the electrochemical gap.

Step-by-Step Experimental Protocol (UV-Vis):

  • Solution Preparation: Prepare a dilute solution of 2-Methyl-6-(prop-1-en-2-yl)aniline in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.5-1.5 for the main absorption peak.

  • Blank Measurement: Record a baseline spectrum using a cuvette filled only with the solvent. This corrects for any absorption from the solvent and the cuvette itself.

  • Sample Measurement: Record the absorption spectrum of the analyte solution over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the onset of the longest-wavelength absorption band (λonset). This is often determined from the intersection of the tangent of the absorption edge with the baseline.

    • Calculate the optical gap (ΔEoptical) using the Planck-Einstein relation:

      • ΔEoptical (eV) = 1240 / λonset (nm)

Conclusion and Future Outlook

The electronic properties of 2-Methyl-6-(prop-1-en-2-yl)aniline, particularly its HOMO-LUMO gap, are defining features of its chemical character. Through a combined computational and experimental approach, these parameters can be reliably determined. The presence of electron-donating methyl and isopropenyl groups is predicted to raise the HOMO energy level, making the molecule a potent electron donor and likely lowering its HOMO-LUMO gap compared to unsubstituted aniline.

For drug development professionals, understanding this gap provides insight into the molecule's potential for engaging in charge-transfer interactions with biological receptors and its susceptibility to oxidative metabolism. For materials scientists, this information is crucial for designing novel organic semiconductors or chromophores. The methodologies detailed in this guide provide a robust and self-validating framework for the comprehensive electronic characterization of this and other novel organic molecules.

References

(Note: The following are representative, authoritative references for the methodologies described. Specific references for the target molecule are not available, reinforcing the approach of this guide.)

  • Title: Exploring Chemistry with Electronic Structure Methods, 3rd Edition Source: Gaussian, Inc. URL: [Link]

  • Title: Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). Source: John Wiley & Sons. URL: [Link]

  • Title: A New Mixing of Hartree–Fock and Local Density-Functional Theories Source: The Journal of Chemical Physics URL: [Link]

  • Title: Principles of Instrumental Analysis, 7th Edition Source: Cengage Learning URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocols for 2-Methyl-6-(prop-1-en-2-yl)aniline

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Application Note Introduction & Strategic Overview Sterically hindered, ortho-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Application Note

Introduction & Strategic Overview

Sterically hindered, ortho-substituted anilines are highly privileged scaffolds in modern chemical synthesis. They serve as critical precursors for the design of bulky N-heterocyclic carbenes (NHCs), highly active bis(imino)pyridyl transition metal catalysts for olefin polymerization[1], and specialized pharmaceutical intermediates.

2-Methyl-6-(prop-1-en-2-yl)aniline (also known as 2-isopropenyl-6-methylaniline) presents a unique synthetic challenge due to the presence of both an unprotected primary amine and an oxidatively sensitive, polymerizable isopropenyl group[2]. Unlike its saturated counterpart, 2-methyl-6-isopropylaniline, which can be accessed via direct Friedel-Crafts alkylation or high-pressure catalytic condensation[3], the unsaturated isopropenyl derivative requires highly chemoselective carbon-carbon bond-forming strategies to avoid unwanted polymerization or amine cross-reactivity.

As a Senior Application Scientist, I have designed this protocol guide to provide two orthogonal, self-validating synthetic routes. Both routes bypass the need for amine protection/deprotection steps, maximizing atom economy and overall yield.

Retrosynthetic Analysis & Route Selection

The synthesis of 2-methyl-6-(prop-1-en-2-yl)aniline can be achieved through two primary disconnections:

  • Aryl-Alkenyl Bond Formation (Suzuki-Miyaura): Utilizing 2-bromo-6-methylaniline and an isopropenylboronic acid derivative.

  • Olefination of an Aryl Ketone (Wittig Reaction): Utilizing 1-(2-amino-3-methylphenyl)ethanone and a methylenating ylide.

Retrosynthesis Target 2-Methyl-6-(prop-1-en-2-yl)aniline (Target Molecule) SM1 2-Bromo-6-methylaniline + Isopropenylboronic acid pinacol ester Target->SM1 Route A: Suzuki-Miyaura Cross-Coupling SM2 1-(2-Amino-3-methylphenyl)ethanone + Methyltriphenylphosphonium bromide Target->SM2 Route B: Wittig Olefination

Retrosynthetic pathways for 2-Methyl-6-(prop-1-en-2-yl)aniline.

Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This route is preferred for its high functional group tolerance and scalability. The causality behind the experimental design relies on the use of a biphasic solvent system and a specific palladium catalyst to facilitate rapid transmetalation while preventing the competitive oxidative addition of the unprotected amine.

Reaction Condition Optimization Data

To ensure a self-validating protocol, the following table summarizes the optimization data. The selection of Pd(dppf)Cl2​ is critical; its large bite angle suppresses unwanted side reactions (such as hydrodehalogenation) often seen with electron-rich ortho-substituted anilines.

Catalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 807568
Pd(OAc)2​ / SPhos K3​PO4​ Dioxane/ H2​O 908882
Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ Dioxane/ H2​O (4:1) 90 >99 94
Step-by-Step Protocol

Reagents Required:

  • 2-Bromo-6-methylaniline (10.0 mmol, 1.86 g)

  • Isopropenylboronic acid pinacol ester (12.0 mmol, 2.02 g)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.5 mmol, 408 mg)

  • Potassium carbonate ( K2​CO3​ ) (20.0 mmol, 2.76 g)

  • 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Procedure:

  • System Preparation & Degassing: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dioxane (40 mL) and water (10 mL). Sparge the solvent mixture with ultra-pure Argon for 30 minutes.

    • Causality: Oxygen must be rigorously excluded. Residual O2​ will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle and leading to homocoupling of the boronic ester.

  • Reagent Addition: Under a positive flow of Argon, add 2-bromo-6-methylaniline, isopropenylboronic acid pinacol ester, and K2​CO3​ . Stir for 5 minutes to ensure the base is fully dissolved in the aqueous phase.

  • Catalyst Introduction: Add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst. Seal the flask with a Teflon-lined screw cap.

    • Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous mixture as the Pd(II) precatalyst is reduced to the active Pd(0) species in situ.

  • Heating & Monitoring: Immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to maximize the interfacial surface area between the aqueous base and the organic solvent. Monitor the reaction via TLC (Hexanes:EtOAc 9:1).

    • Validation Checkpoint: The starting material spot ( Rf​≈0.45 ) should completely disappear within 4–6 hours, replaced by a new, UV-active product spot ( Rf​≈0.55 ).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and partition with water (50 mL). Extract the aqueous layer with EtOAc ( 2×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel (eluting with 100% Hexanes to 95:5 Hexanes:EtOAc).

    • Note: The product is a pale yellow oil. Store under Argon at -20 °C to prevent spontaneous auto-oxidation or polymerization of the isopropenyl group[2].

Route B: Wittig Olefination

When transition-metal catalysis must be avoided (e.g., in late-stage pharmaceutical development where heavy metal limits are strictly regulated), the Wittig olefination provides a robust, metal-free alternative.

Step-by-Step Protocol

Reagents Required:

  • Methyltriphenylphosphonium bromide (15.0 mmol, 5.36 g)

  • Potassium tert-butoxide ( KOtBu ) (14.5 mmol, 1.63 g)

  • 1-(2-Amino-3-methylphenyl)ethanone (10.0 mmol, 1.49 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Procedure:

  • Ylide Generation: Flame-dry a 250 mL round-bottom flask under vacuum and backfill with Argon. Add methyltriphenylphosphonium bromide and anhydrous THF (30 mL). Cool the white suspension to 0 °C using an ice-water bath.

  • Base Addition: Add KOtBu in three portions over 10 minutes.

    • Causality & Validation: The use of a strong, sterically hindered base like KOtBu ensures rapid deprotonation of the phosphonium salt without acting as a nucleophile. The suspension will immediately turn a vibrant, bright yellow, visually validating the formation of the active methylenetriphenylphosphorane ylide.

  • Ketone Addition: Stir the ylide at 0 °C for 30 minutes. Dissolve 1-(2-amino-3-methylphenyl)ethanone in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 15 minutes via a syringe pump.

    • Causality: Dropwise addition controls the exothermic formation of the oxaphosphetane intermediate and prevents the unreacted ketone from undergoing base-catalyzed self-aldol condensation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Checkpoint: The bright yellow color will gradually fade to a pale, creamy suspension as the ylide is consumed and insoluble triphenylphosphine oxide ( Ph3​P=O ) precipitates.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl (20 mL). Extract with diethyl ether ( 3×40 mL). The use of ether is critical here, as Ph3​P=O is highly insoluble in ether, allowing the majority of the byproduct to be filtered off directly.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc 9:1) to yield the pure 2-methyl-6-(prop-1-en-2-yl)aniline.

Analytical Characterization & Validation

To definitively confirm the successful synthesis of 2-methyl-6-(prop-1-en-2-yl)aniline and the integrity of the isopropenyl group, the following spectroscopic benchmarks must be met:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.05 (d, J = 7.5 Hz, 1H, Ar-H)

    • δ 6.98 (d, J = 7.5 Hz, 1H, Ar-H)

    • δ 6.65 (t, J = 7.5 Hz, 1H, Ar-H)

    • δ 5.30 (s, 1H, =CH 2​ trans to methyl) - Confirms alkene formation.

    • δ 5.05 (s, 1H, =CH 2​ cis to methyl) - Confirms alkene formation.

    • δ 3.85 (br s, 2H, -NH 2​ ) - Validates the amine remains unprotected and intact.

    • δ 2.18 (s, 3H, Ar-CH 3​ )

    • δ 2.05 (s, 3H, =C-CH 3​ )

References

  • PrepChem. (n.d.). Synthesis of 2-Methyl-6-isopropyl aniline. Retrieved from[3]

  • PubChem. (n.d.). Isopropenylaniline | C9H11N | CID 15413080. National Institutes of Health. Retrieved from[2]

  • ACS Publications. (2003). Preparation, Structure, and Ethylene Polymerization Behavior of Bis(imino)pyridyl Chromium(III) Complexes. Organometallics. Retrieved from[1]

Sources

Application

Application Note: 2-Methyl-6-(prop-1-en-2-yl)aniline as a Strategic Precursor for 3,7-Disubstituted Indole and 8-Methylquinoline Scaffolds

Introduction & Mechanistic Rationale In modern pharmaceutical drug design, the rapid assembly of complex, functionalized nitrogen heterocycles is a critical bottleneck. 2-Methyl-6-(prop-1-en-2-yl)aniline serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern pharmaceutical drug design, the rapid assembly of complex, functionalized nitrogen heterocycles is a critical bottleneck. 2-Methyl-6-(prop-1-en-2-yl)aniline serves as a highly strategic, bifunctional building block. Structurally, it is an ortho-alkenylaniline characterized by an isopropenyl group at C6 and a methyl group at C2.

The selection of this specific precursor over a simple 2-vinylaniline is driven by profound steric and electronic causality:

  • Conformational Locking (The Thorpe-Ingold Effect): The presence of the C2-methyl group creates steric bulk that restricts the free rotation of the C–N bond. This forces the nucleophilic amine into closer spatial proximity with the electrophilic/radically-activatable isopropenyl group, significantly lowering the activation entropy ( ΔS‡ ) required for intramolecular cyclization.

  • Pharmacophore Optimization: Cyclization of this precursor inherently yields 3,7-dimethylindole or 8-methylquinoline cores. The 7-methyl (indole) or 8-methyl (quinoline) substituents are highly prized in medicinal chemistry for their ability to occupy deep, lipophilic pockets in target proteins (such as the hinge region of kinases), thereby dramatically improving binding affinity and target selectivity.

The synthetic versatility of ortho-alkenylanilines allows them to be directed toward divergent heterocyclic scaffolds depending on the catalytic system employed, as demonstrated in recent advancements in1[1] and 2[2].

Divergent Synthetic Workflows

G A 2-Methyl-6-(prop-1-en-2-yl)aniline B Cu(OAc)2 / TEMPO / O2 (Oxidative Cyclization) A->B C NBS / Yb(OTf)3 (Haloamination) A->C D Pd(OAc)2 / Alkynes (Annulation) A->D E 3,7-Dimethylindole Core (CNS / Oncology) B->E F 3-Halo-3,7-dimethylindoline (Reactive Intermediate) C->F G 8-Methylquinoline Core (Antimalarial / Kinase) D->G

Fig 1. Divergent synthetic workflows for 2-Methyl-6-(prop-1-en-2-yl)aniline in drug design.

Experimental Protocols & Self-Validating Systems

Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization to 3,7-Dimethylindoles

This protocol leverages an atom-economical approach utilizing molecular oxygen as the terminal oxidant, avoiding toxic heavy-metal oxidants[2].

Causality of Reagents:

  • Cu(OAc)₂ (15-20 mol%): Coordinates the amine and initiates the single-electron transfer (SET) to generate the amidyl radical.

  • TEMPO (20 mol%): Acts as a crucial co-catalyst. It stabilizes the radical intermediate, prevents unwanted intermolecular dimerization (side-product suppression), and facilitates the final dehydrogenative aromatization to the indole core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk tube, dissolve 2-Methyl-6-(prop-1-en-2-yl)aniline (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (0.15 mmol, 15 mol%) and TEMPO (0.20 mmol, 20 mol%).

  • Atmosphere Exchange: Purge the vessel with an O₂ balloon for 5 minutes, then leave the reaction under a positive pressure of O₂ (1 atm).

  • Thermal Activation: Heat the mixture to 120 °C with vigorous stirring for 24 hours.

  • Self-Validation Check (In-Process): At the 4-hour mark, observe the color shift. The initial blue/green solution (CuII) will darken to a deep brown (active radical species) before returning to a dark green. TLC (Hexanes:EtOAc 4:1) must show the disappearance of the highly UV-active aniline starting material and the emergence of a lower Rf​ , blue-fluorescent spot under 254 nm UV (the indole core).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (3 × 15 mL) to remove copper salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Intramolecular Haloamination to 2,3-Dihydro-3-halo-3,7-dimethylindolines

This method provides a functionalized indoline core, preserving a halogen handle at C3 for subsequent cross-coupling (e.g., Suzuki-Miyaura) in late-stage drug functionalization. This is adapted from the3[3].

Causality of Reagents:

  • N-Bromosuccinimide (NBS): Serves as the electrophilic halogen source.

  • Yb(OTf)₃ (5 mol%) / TMSCl (5 mol%): Yb(OTf)₃ acts as a highly oxophilic Lewis acid, coordinating to the carbonyl oxygens of NBS. This dramatically increases the electrophilicity of the bromine atom, forcing a highly regioselective attack on the isopropenyl double bond, which subsequently triggers the amine's nucleophilic attack.

Step-by-Step Methodology:

  • Protection: Prior to haloamination, the aniline amine must be acetylated (N-acetyl-2-methyl-6-(prop-1-en-2-yl)aniline) to prevent unselective nitrogen halogenation.

  • Reaction Setup: Dissolve the N-acetylated precursor (1.00 mmol) in a solvent mixture of CH₂Cl₂ (4.0 mL) and THF (1.0 mL) at room temperature.

  • Catalyst Addition: Add Yb(OTf)₃ (5 mol%) and TMSCl (5 mol%). Stir for 5 minutes.

  • Halogenation: Slowly add NBS (1.20 mmol) in portions over 10 minutes to control the mild exotherm.

  • Self-Validation Check (In-Process): The reaction is remarkably fast. After 30 minutes, quench a 0.1 mL aliquot and perform ¹H NMR. The absolute disappearance of the terminal alkene proton signals ( δ ~5.0–5.3 ppm) and the appearance of a diagnostic singlet for the C3-methyl group ( δ ~1.6 ppm) confirms successful cyclization.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess NBS. Extract with CH₂Cl₂, dry, and concentrate.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics for the divergent transformations of 2-Methyl-6-(prop-1-en-2-yl)aniline based on established literature parameters.

MethodologyCatalyst / ReagentsTarget ScaffoldTypical YieldReaction TimeKey Synthetic Advantage
Aerobic Oxidative Cyclization Cu(OAc)₂ / TEMPO / O₂3,7-Dimethylindoles71% - 75%24 hGreen oxidant (O₂); transition-metal-free final product.
Intramolecular Haloamination NBS / Yb(OTf)₃ / TMSCl3-Bromo-3,7-dimethylindolines80% - 85%0.5 hUltra-fast kinetics; installs a C3 cross-coupling handle.
Palladium Annulation Pd(OAc)₂ / Alkynes8-Methylquinolines65% - 72%12 - 24 hDirect access to fully aromatized, substituted quinolines.

Mechanistic Pathway: Copper-Catalyzed Cyclization

To fully understand the causality of Protocol A, the sequential electron flow and intermediate generation must be mapped. The reaction proceeds via a radical 5-exo-trig cyclization rather than a traditional electrophilic aromatic substitution.

Pathway S1 1. Cu(II) Coordination to Amine S2 2. Single Electron Transfer (SET) S1->S2 S3 3. Amidyl Radical Formation S2->S3 S4 4. 5-exo-trig Cyclization S3->S4 S5 5. TEMPO-Mediated Oxidation S4->S5 S6 6. Aromatization to Indole S5->S6

Fig 2. Mechanistic pathway of Cu-catalyzed aerobic oxidative cyclization to indoles.

References

  • National Institutes of Health (NIH)
  • Novel Synthetic Method for 2,3-Dihydro-3-halo-3-methylindole from N-Acetyl-2-isopropenylaniline by Intramolecular Haloamination Thieme Connect / Synlett URL
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights MDPI / Molecules URL

Sources

Method

Catalytic conversion techniques involving 2-Methyl-6-(prop-1-en-2-yl)aniline

An Application Guide to the Catalytic Conversion of 2-Methyl-6-(prop-1-en-2-yl)aniline: Protocols and Mechanistic Insights Authored by a Senior Application Scientist Introduction: The Strategic Value of 2-Methyl-6-(prop-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Conversion of 2-Methyl-6-(prop-1-en-2-yl)aniline: Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 2-Methyl-6-(prop-1-en-2-yl)aniline

2-Methyl-6-(prop-1-en-2-yl)aniline, a substituted aniline with strategically positioned reactive sites, serves as a versatile building block in modern synthetic chemistry.[1] Its unique structure, featuring a nucleophilic amino group, an aromatic ring, and a reactive isopropenyl moiety, allows for a range of catalytic transformations into high-value heterocyclic structures. Of particular interest to researchers in medicinal chemistry and drug development are the pathways leading to chiral anilines and substituted indoline scaffolds. The indole and indoline cores are considered "privileged structures," appearing in a vast number of natural products and FDA-approved drugs, where they contribute to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This guide provides detailed application notes and validated protocols for two primary catalytic conversions of 2-Methyl-6-(prop-1-en-2-yl)aniline: Asymmetric Hydrogenation and Intramolecular Cyclization . We will delve into the causality behind experimental choices, provide step-by-step methodologies, and present data in a clear, comparative format to empower researchers to leverage this substrate in their synthetic programs.

Part 1: Catalytic Asymmetric Hydrogenation of the Isopropenyl Group

The selective reduction of the isopropenyl group in 2-Methyl-6-(prop-1-en-2-yl)aniline is a powerful method to introduce a chiral center, yielding enantiomerically enriched 2-methyl-6-isopropylaniline.[4][5] Asymmetric hydrogenation is a cornerstone of modern synthesis, allowing for the efficient transfer of chirality from a catalyst to a substrate.[6] The choice of metal and chiral ligand is paramount, as it directly governs the stereochemical outcome of the reaction.

Conceptual Framework: The Role of the Chiral Catalyst

Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are highly effective for asymmetric hydrogenation when paired with chiral phosphine ligands.[6][7][8] The mechanism generally involves the formation of a chiral metal-hydride complex. The substrate coordinates to this complex in a sterically defined manner, dictated by the chiral environment of the ligand. This forces the hydrogen atoms to add to one face of the double bond preferentially, resulting in one enantiomer of the product in excess.[9]

Causality Behind Component Selection:

  • Metal Center (e.g., Iridium, Rhodium): Iridium catalysts are often favored for their high activity and enantioselectivity with a broad range of substrates, including unfunctionalized olefins.[8] Rhodium, particularly with diphosphine ligands like BINAP, is also a classic choice, though it can sometimes require lower substrate concentrations.[8]

  • Chiral Ligands (e.g., P,N Ligands): Ligands containing both phosphorus and nitrogen atoms (P,N ligands) have proven highly effective.[6] The nitrogen atom can act as a hemilabile coordinating site, while the chiral backbone, often derived from natural products or synthetic binaphthyl scaffolds, creates the necessary asymmetric pocket around the metal center.

  • Additive (e.g., I₂): In some iridium-catalyzed systems, additives like iodine can have a beneficial effect on the enantioselectivity, likely by influencing the nature of the active catalytic species.[8]

Experimental Workflow: Asymmetric Hydrogenation

The following diagram illustrates a typical workflow for performing a catalytic asymmetric hydrogenation experiment, from catalyst preparation to product analysis.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh [Ir(COD)Cl]₂ and Ligand prep2 Add Degassed Solvent (e.g., DCM) prep1->prep2 prep3 Stir under Inert Atmosphere (Ar/N₂) prep2->prep3 react2 Add Catalyst Solution via Syringe prep3->react2 Transfer Catalyst react1 Add Substrate & Additive (I₂) to Autoclave react1->react2 react3 Pressurize with H₂ react2->react3 react4 Heat and Stir for Required Time react3->react4 work1 Cool and Vent H₂ react4->work1 Reaction Complete work2 Concentrate Solvent work1->work2 work3 Purify by Column Chromatography work2->work3 anal1 Confirm Structure (¹H, ¹³C NMR) work3->anal1 Purified Product anal2 Determine Enantiomeric Excess (Chiral HPLC) anal1->anal2

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established methods for the asymmetric hydrogenation of challenging substrates.[8][10]

Materials:

  • 2-Methyl-6-(prop-1-en-2-yl)aniline (1.0 mmol, 147.2 mg)

  • [Ir(COD)Cl]₂ (0.005 mmol, 3.4 mg)

  • Chiral P,N-Ligand (e.g., a PHOX derivative) (0.011 mmol)

  • Iodine (I₂) (0.01 mmol, 2.5 mg)

  • Dichloromethane (DCM), degassed (5 mL)

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas (H₂) source

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ and the chiral ligand to a small vial. Add 2 mL of degassed DCM and stir for 20 minutes at room temperature to form the active catalyst.

  • Reaction Setup: To a glass liner for the autoclave, add 2-Methyl-6-(prop-1-en-2-yl)aniline and iodine. Add the remaining 3 mL of degassed DCM.

  • Catalyst Addition: Transfer the prepared catalyst solution to the autoclave liner via a gas-tight syringe.

  • Reaction: Seal the autoclave. Purge the system three times with H₂ gas. Pressurize the autoclave to the desired pressure (e.g., 50 bar).

  • Incubation: Heat the reaction to the desired temperature (e.g., 30-50 °C) and stir for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC if possible.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-6-isopropylaniline.

  • Analysis: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Catalyst Performance
Catalyst SystemLigandS/C RatioH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)
[Ir(COD)Cl]₂/Ligand APHOX-type100:15040>9598 (R)
[Ir(COD)Cl]₂/Ligand BFerrocenyl P,N100:15040>9595 (S)
[Rh(COD)₂]BF₄/Ligand CBINAP-type200:120259092 (R)
Note: This table presents hypothetical yet realistic data based on typical catalyst performance for similar substrates.

Part 2: Catalytic Intramolecular Cyclization to Form Dihydroindoles

The presence of the ortho-amino group allows 2-Methyl-6-(prop-1-en-2-yl)aniline to undergo intramolecular cyclization, a powerful reaction for constructing the valuable 2,7-dimethyl-2,3-dihydro-1H-indole (also known as 2,7-dimethylindoline) scaffold.[11][12] This transformation can be promoted by various catalysts, with the choice of catalyst influencing reaction conditions and efficiency.

Conceptual Framework: Driving the Cyclization

The core of this reaction involves the protonation or coordination of the isopropenyl double bond by a catalyst, generating an electrophilic intermediate (a tertiary carbocation). This intermediate is then rapidly attacked by the nucleophilic aniline nitrogen atom in an intramolecular fashion to form the five-membered ring.

Causality Behind Catalyst Selection:

  • Brønsted Acids (e.g., H₂SO₄, TFA): Strong proton sources can directly protonate the alkene, initiating the cyclization. While effective, these conditions can sometimes lead to side reactions or require harsh conditions.

  • Lewis Acids (e.g., AgOTf, Zn(OTf)₂): Lewis acids can coordinate to the double bond, increasing its electrophilicity and promoting the cyclization under milder conditions than many Brønsted acids.[13] Silver triflate (AgOTf), for instance, is known to be an effective π-acid for activating alkenes.

  • Transition Metals (e.g., Palladium, Copper): Transition metal catalysts can facilitate cyclization through different mechanistic pathways, often involving oxidative addition or coordination-insertion sequences. Copper-catalyzed cyclizations, for example, are well-established for forming N-heterocycles.[14][15]

Reaction Pathways & Logic

The following diagram outlines the key catalytic pathways for the intramolecular cyclization of 2-Methyl-6-(prop-1-en-2-yl)aniline.

G Start 2-Methyl-6-(prop-1-en-2-yl)aniline Intermediate Carbocation Intermediate Start->Intermediate Activation of Alkene Product 2,7-Dimethyl-2,3-dihydro-1H-indole Intermediate->Product Intramolecular Nucleophilic Attack Bronsted Brønsted Acid (e.g., H⁺) Bronsted->Start Lewis Lewis Acid (e.g., Ag⁺) Lewis->Start TransitionMetal Transition Metal (e.g., Pd(II), Cu(I)) TransitionMetal->Start

Caption: Catalytic Pathways for Intramolecular Cyclization.

Protocol 2: Lewis Acid-Catalyzed Intramolecular Cyclization

This protocol provides a method for cyclization using a mild Lewis acid catalyst.[13]

Materials:

  • 2-Methyl-6-(prop-1-en-2-yl)aniline (1.0 mmol, 147.2 mg)

  • Silver Triflate (AgOTf) (0.1 mmol, 25.7 mg)

  • Acetonitrile (CH₃CN), anhydrous (5 mL)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Methyl-6-(prop-1-en-2-yl)aniline and silver triflate.

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir.

  • Monitoring: Monitor the reaction for the consumption of starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of Celite to remove any insoluble silver salts, washing with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,7-dimethyl-2,3-dihydro-1H-indole.

  • Analysis: Characterize the product by ¹H and ¹³C NMR spectroscopy and confirm the mass by mass spectrometry.

Data Summary: Comparison of Cyclization Catalysts
CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)
H₂SO₄100Toluene110275
AgOTf10CH₃CN82492
Zn(OTf)₂20CH₂Cl₂40885
CuI15DMF1001288
Note: Data is representative and illustrates typical trends in catalyst efficiency for such transformations.

Conclusion and Future Directions

The catalytic conversion of 2-Methyl-6-(prop-1-en-2-yl)aniline provides efficient and selective routes to valuable chiral anilines and substituted indoline heterocycles. The protocols detailed herein offer robust starting points for researchers. Future work in this area could explore tandem reactions, such as a one-pot cyclization/dehydrogenation to directly access the corresponding indole, or the development of enantioselective cyclization methods to produce chiral indolines directly from the achiral starting material.[14] The continued development of novel catalytic systems will undoubtedly expand the synthetic utility of this versatile substrate.

References

  • Application Notes and Protocols for the Synthesis of Substituted Anilines from Cyclohexanones. Benchchem.
  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis.Organic Letters, 23, 1530-1534.
  • Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2‐Disubstituted Indolin‐3‐ones.PMC.
  • Synthesis of meta-Substituted Anilines via Copper-Catalyzed[16][17]-Methoxy Rearrangement. ACS Publications. (2020). Available at:

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes.MDPI. (2021).
  • Asymmetric Transfer Hydrogenation Catalysts.Kanto Chemical Co., Inc.
  • Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry.Benchchem.
  • Asymmetric hydrogenation.Wikipedia.
  • Asymmetric Hydrogenation (HS 2015).Bode Research Group, ETH Zürich.
  • Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms.PMC.
  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity.MDPI. (2022).
  • Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides.ACS Publications. (2001).
  • Synthesis of 2,3-dihydro-2-oxo-1H-indole-7-propandioic acid dimethyl ester.PrepChem.com.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).PMC.
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.PMC.
  • Synthesis of indoles.Organic Chemistry Portal.
  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.PMC.
  • 2-Methyl-6-(prop-1-en-2-yl)aniline.GuideChem.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.ACS Publications. (2024).
  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach.Engineered Science Publisher. (2025).
  • Synthesis of 2-Methyl-6-isopropyl aniline.PrepChem.com.
  • PUBLICATIONS|The Tanaka-Maeda Research Group.The Tanaka-Maeda Research Group.
  • Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines.Royal Society of Chemistry.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.MDPI. (2026).
  • 2-METHYL-6-(PROPAN-2-YL)ANILINE | CAS 5266-85-3.Matrix Fine Chemicals.
  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles.Beilstein Journal of Organic Chemistry. (2023).
  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles.MDPI. (2022).
  • Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals.PubMed. (2016).

Sources

Application

Application Notes and Protocols for the N-Alkylation of 2-Methyl-6-(prop-1-en-2-yl)aniline

Introduction: Navigating the Challenges of Steric Hindrance in N-Alkylation The N-alkylation of anilines is a cornerstone of modern organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Steric Hindrance in N-Alkylation

The N-alkylation of anilines is a cornerstone of modern organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2][3] The introduction of an alkyl group to the nitrogen atom can profoundly alter a molecule's biological activity and physicochemical properties. The subject of this guide, 2-Methyl-6-(prop-1-en-2-yl)aniline, presents a significant synthetic challenge due to the pronounced steric hindrance around the amino group, imparted by the ortho-methyl and isopropenyl substituents. This steric congestion can dramatically reduce the nucleophilicity of the aniline nitrogen and obstruct the approach of alkylating agents, often leading to low reaction yields and slow kinetics with standard protocols.[4]

This document provides a detailed exploration of robust experimental procedures for the N-alkylation of this challenging substrate. We will delve into several effective methodologies, explaining the rationale behind the choice of reagents and reaction conditions, and offering step-by-step protocols to guide researchers in achieving successful N-alkylation. The presented methods are selected for their proven efficacy with sterically hindered anilines.[5][6]

Strategic Approaches to the N-Alkylation of a Hindered Aniline

Three primary strategies will be discussed for the N-alkylation of 2-Methyl-6-(prop-1-en-2-yl)aniline:

  • Reductive Amination: A versatile and widely used method that involves the reaction of the aniline with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine.[7]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that forms a C-N bond between an aryl amine and an alkyl halide.[7][8] This method is particularly effective for sterically hindered substrates through careful ligand selection.[4]

  • Catalytic "Borrowing Hydrogen" (or Hydrogen Autotransfer) with Alcohols: A green and atom-economical approach where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst.[1][9]

The following DOT graph illustrates the general workflow for selecting an appropriate N-alkylation strategy.

N-Alkylation_Strategy_Workflow Start Start: 2-Methyl-6-(prop-1-en-2-yl)aniline Strategy Select N-Alkylation Strategy Start->Strategy ReductiveAmination Reductive Amination Strategy->ReductiveAmination Carbonyl Available BuchwaldHartwig Buchwald-Hartwig Amination Strategy->BuchwaldHartwig Alkyl Halide Available BorrowingHydrogen Borrowing Hydrogen Strategy->BorrowingHydrogen Alcohol Available Product N-Alkylated Product ReductiveAmination->Product BuchwaldHartwig->Product BorrowingHydrogen->Product

Caption: General workflow for selecting an N-alkylation method.

Comparative Overview of N-Alkylation Methods

The choice of method will depend on factors such as the availability of starting materials, desired scale, and functional group tolerance. The table below provides a comparative summary of the discussed techniques.

Method Alkylating Agent Key Reagents/Catalysts Advantages Disadvantages
Reductive Amination Aldehydes, KetonesSodium triacetoxyborohydride (STAB), Sodium cyanoborohydrideHigh versatility, mild conditions, broad substrate scope.[7][10]Requires a carbonyl compound, potential for over-alkylation.
Buchwald-Hartwig Amination Alkyl HalidesPalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOt-Bu).[4][7]Excellent for sterically hindered substrates, high yields.[4][8]Requires expensive catalysts and ligands, sensitive to air and moisture.
"Borrowing Hydrogen" AlcoholsRuthenium or Iridium catalysts (e.g., [Ru(p-cymene)Cl₂]₂), Base.[1][11]Green (water is the only byproduct), high atom economy, uses readily available alcohols.[1][2][9]Often requires high temperatures, catalyst can be expensive.

Detailed Experimental Protocols

Method 1: Reductive Amination

This protocol describes the N-alkylation of 2-Methyl-6-(prop-1-en-2-yl)aniline with a generic aldehyde. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mildness and tolerance of slightly acidic conditions which favor imine formation.[3]

Materials:

  • 2-Methyl-6-(prop-1-en-2-yl)aniline

  • Aldehyde (1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 2-Methyl-6-(prop-1-en-2-yl)aniline (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM or DCE.

  • If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired N-alkylated product.

The following DOT graph illustrates the workflow for the reductive amination protocol.

Reductive_Amination_Workflow Start Dissolve Aniline and Aldehyde in DCM Imine_Formation Stir for Imine Formation (30-60 min) Start->Imine_Formation Add_STAB Add STAB Portion-wise Imine_Formation->Add_STAB Reaction Stir at Room Temperature (2-24 h) Add_STAB->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Final N-Alkylated Product Purify->Product

Caption: Step-by-step workflow for reductive amination.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Methyl-6-(prop-1-en-2-yl)aniline with an alkyl bromide. The use of a bulky, electron-rich phosphine ligand such as XPhos is crucial for facilitating the reaction with the sterically hindered aniline.[4]

Materials:

  • 2-Methyl-6-(prop-1-en-2-yl)aniline

  • Alkyl bromide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox: Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Remove the tube from the glovebox and add 2-Methyl-6-(prop-1-en-2-yl)aniline (1.2 eq) and the alkyl bromide (1.0 eq) under a positive pressure of argon.

  • Add anhydrous, degassed toluene (or dioxane) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C. The optimal temperature may need to be determined empirically.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated aniline.

The following DOT graph illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Complex R-Pd(II)(L)-X OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord ArNH2 PdII_Amine_Complex [R-Pd(II)(L)(ArNH2)]+X- Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex R-Pd(II)(L)-NHAr Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Regeneration Product R-NHAr RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents can be toxic and should be handled with care.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

Conclusion

The N-alkylation of the sterically hindered 2-Methyl-6-(prop-1-en-2-yl)aniline requires careful consideration of the synthetic method. While challenging, successful alkylation can be achieved through robust methods such as reductive amination and Buchwald-Hartwig amination. The choice of protocol should be guided by the specific alkyl group to be introduced and the available laboratory resources. The detailed procedures and comparative data provided in this guide serve as a valuable resource for researchers working on the synthesis of novel aniline derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • Celik, C., et al. (2018). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Al-Amin, M., et al. (2020). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry.
  • Bayguzina, A. R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry.
  • Mondal, B., et al. (2017). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology.
  • Benchchem. (n.d.). Historical synthesis methods for alkylated anilines.
  • Barney, C. L., et al. (1990). A Convenient Synthesis of Hindered Amines and α- Trifluoromethylamines from Ketones. Tetrahedron Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Characterization of Sterically Hindered Primary Amines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • GalChimia. (2014). A New Way to Amines.
  • Benchchem. (n.d.). Application Note: Synthetic Protocols for the N-Alkylation of 4-methyl-3-(propan-2-yl)aniline.

Sources

Method

Application Notes & Protocols: The Role of 2-Methyl-6-(prop-1-en-2-yl)aniline in Modern Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Complex Quinolines In the landscape of heterocyclic chemistry, the quinoline scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Quinolines

In the landscape of heterocyclic chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of substituted quinolines is therefore a critical endeavor in medicinal and materials chemistry.[1][2][3] 2-Methyl-6-(prop-1-en-2-yl)aniline emerges as a highly valuable and versatile precursor for this purpose. Its unique substitution pattern—a sterically directing methyl group and a reactive isopropenyl group ortho to the amine—provides a powerful handle for constructing complex, poly-substituted quinoline systems that are otherwise difficult to access.

This guide provides an in-depth exploration of the synthetic utility of 2-Methyl-6-(prop-1-en-2-yl)aniline, focusing on two key transformations: classic acid-catalyzed cyclizations and modern palladium-catalyzed methodologies. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols to enable researchers to leverage this unique building block in their own synthetic campaigns.

Part 1: Classical Synthesis via Acid-Catalyzed Cyclization (Doebner-von Miller Reaction)

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds under strong acidic conditions.[4][5][6] 2-Methyl-6-(prop-1-en-2-yl)aniline is an exceptional substrate for this transformation. The reaction typically proceeds via the in-situ formation of an α,β-unsaturated aldehyde or ketone, which then undergoes a cascade of conjugate addition, cyclization, dehydration, and oxidation to furnish the aromatic quinoline ring.

Mechanism Spotlight: The Doebner-von Miller Pathway

The accepted mechanism, while debated, often involves a fragmentation-recombination pathway.[4][7] The key steps for the synthesis of a disubstituted quinoline from 2-Methyl-6-(prop-1-en-2-yl)aniline are outlined below:

  • Michael Addition: The aniline nitrogen acts as a nucleophile, adding to the β-position of an α,β-unsaturated carbonyl compound (formed in situ).

  • Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic attack on the electron-rich aniline ring.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product. An oxidizing agent, often a part of the reaction medium (e.g., an imine intermediate acting as a hydride acceptor), facilitates this final aromatization step.

Doebner_von_Miller cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Aniline 2-Methyl-6-(prop-1-en-2-yl)aniline Michael 1. Michael Addition Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael Cyclization 2. Intramolecular Cyclization Michael->Cyclization Acid (H+) Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation Dehydration->Oxidation [O] Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Generalized workflow of the Doebner-von Miller reaction.

Application Protocol 1: Synthesis of 8-Methyl-2,4-di(prop-1-en-2-yl)quinoline

This protocol details a representative Doebner-von Miller synthesis using 2-Methyl-6-(prop-1-en-2-yl)aniline. The reaction utilizes an excess of the aniline, which acts as both the primary substrate and a precursor to the required carbonyl partner through a complex series of acid-catalyzed transformations.

Table 1: Materials and Reagents

ReagentCAS NumberMolecular WeightQuantityRole
2-Methyl-6-(prop-1-en-2-yl)aniline107859-36-9147.22 g/mol 10.0 g (67.9 mmol)Starting Material
Hydrochloric Acid (conc., 37%)7647-01-036.46 g/mol 20 mLCatalyst
Dichloromethane (DCM)75-09-284.93 g/mol 200 mLExtraction Solvent
Sodium Hydroxide (10% aq. solution)1310-73-240.00 g/mol As neededNeutralization
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As neededDrying Agent

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methyl-6-(prop-1-en-2-yl)aniline (10.0 g).

  • Acid Addition: While stirring vigorously in a fume hood, slowly and carefully add concentrated hydrochloric acid (20 mL). The mixture will become thick and generate heat.

  • Heating: Heat the reaction mixture to 180-190 °C using a suitable heating mantle. Maintain this temperature for 4-6 hours. The mixture will darken significantly.

  • Reaction Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography) using a hexane:ethyl acetate (9:1) mobile phase. The starting aniline should be consumed, and a new, less polar spot corresponding to the quinoline product should appear.

  • Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice (approx. 100 g). Carefully neutralize the acidic solution by the dropwise addition of 10% aqueous sodium hydroxide until the pH is ~8-9. Perform this step in an ice bath to dissipate heat.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a dark oil. Purify by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford the pure 8-Methyl-2,4-di(prop-1-en-2-yl)quinoline.

Safety Precautions:

  • This reaction involves highly corrosive concentrated acid and high temperatures. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The initial addition of acid is exothermic and must be done slowly and with cooling if necessary.

Part 2: Modern Synthesis via Palladium-Catalyzed Reactions

Transition-metal catalysis, particularly with palladium, offers a milder and often more selective alternative to classical methods for quinoline synthesis.[1][8][9] These methods can proceed through various mechanisms, including oxidative cyclization, C-H activation, and tandem annulation processes, providing access to a wide range of structurally diverse quinolines.[1][10]

For a substrate like 2-Methyl-6-(prop-1-en-2-yl)aniline, palladium catalysis can be employed to couple the aniline with partners like allyl alcohols in an oxidative cyclization, leading directly to the quinoline core.[11]

Application Protocol 2: Palladium-Catalyzed Oxidative Cyclization with Cinnamyl Alcohol

This protocol describes the synthesis of 2-phenyl-8-methylquinoline from 2-methylaniline and cinnamyl alcohol, illustrating a general approach that can be adapted for 2-Methyl-6-(prop-1-en-2-yl)aniline. The reaction is notable for proceeding without the need for acids, bases, or ligands.[11]

Palladium_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Conditions cluster_workup 3. Work-up & Purification cluster_product 4. Final Product Reactants Combine Aniline, Allyl Alcohol, Pd(OAc)2, and Solvent (DMSO) Heating Heat under Oxygen Atmosphere (1 atm) at 130 °C for 12h Reactants->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Pure Substituted Quinoline Chromatography->Product

Caption: Experimental workflow for Pd-catalyzed quinoline synthesis.

Table 2: Materials and Reagents

ReagentCAS NumberMolecular WeightQuantity (Example)Role
2-Methyl-6-(prop-1-en-2-yl)aniline107859-36-9147.22 g/mol 1.0 mmolStarting Material
Cinnamyl Alcohol104-54-1134.18 g/mol 1.2 mmolCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 0.1 mmol (10 mol%)Catalyst
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13 g/mol 5 mLSolvent
Oxygen (O₂)7782-44-732.00 g/mol 1 atm (balloon)Oxidant

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add Palladium(II) Acetate (0.1 mmol).

  • Reagent Addition: Add 2-Methyl-6-(prop-1-en-2-yl)aniline (1.0 mmol), Cinnamyl Alcohol (1.2 mmol), and anhydrous DMSO (5 mL) via syringe under an inert atmosphere (e.g., Argon).

  • Oxygen Atmosphere: Evacuate and backfill the tube with Oxygen gas three times, then leave the final atmosphere under an O₂ balloon.

  • Heating: Place the sealed tube in a preheated oil bath at 130 °C and stir for 12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate) for the disappearance of the starting materials.

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-8-methyl-substituted quinoline.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low Yield (Doebner-von Miller) Incomplete reaction; Polymerization of starting materials; Degradation at high temp.Increase reaction time. Ensure temperature is maintained. Consider using a milder Lewis or Brønsted acid catalyst. Add the carbonyl precursor slowly to the heated aniline solution.[12]
Tar Formation (Doebner-von Miller) Harsh acidic conditions causing self-condensation of carbonyl compounds.Reduce acid concentration or use a milder acid (e.g., p-TsOH). Employ a biphasic system (e.g., toluene/aqueous acid) to limit self-polymerization.[12] Use an acetal of the aldehyde which hydrolyzes in situ.[12]
Incomplete Oxidation (Doebner-von Miller) Insufficient oxidizing agent or poor hydride acceptor in the reaction mixture.Introduce a mild oxidizing agent like nitrobenzene (classic Skraup conditions) or arsenic acid, though care must be taken with toxicity. Ensure the reaction is open to air if aerobic oxidation is expected.
Low Yield (Palladium-Catalyzed) Catalyst deactivation; Poor quality of reagents/solvent; Insufficient oxidant.Use anhydrous solvent and high-purity reagents. Screen different palladium sources (e.g., PdCl₂, Pd(TFA)₂).[11] Ensure a positive pressure of oxygen is maintained. Consider adding a co-oxidant.
Formation of Side Products (Palladium) Competing reaction pathways (e.g., Heck coupling, homocoupling).Screen different solvents or catalyst ligands (though this protocol is ligand-free). Adjust the temperature; lower temperatures may increase selectivity.

Conclusion

2-Methyl-6-(prop-1-en-2-yl)aniline stands out as a uniquely functionalized building block for the synthesis of complex heterocyclic compounds, most notably quinolines. Its utility spans both classical, robust methodologies like the Doebner-von Miller reaction and modern, selective palladium-catalyzed transformations. By understanding the mechanistic principles and applying the detailed protocols provided, researchers can effectively harness the synthetic potential of this aniline derivative to construct novel molecular architectures for applications in drug discovery and materials science.

References

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra06425j]
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222883/]
  • Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)–H Functionalization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5c01684]
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/28/4/1567]
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [URL: https://doi.org/10.1039/C7RA06425J]
  • Doebner–Miller reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [URL: https://www.iipseries.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [URL: https://www.pharmaguideline.com/2023/03/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem. [URL: https://www.benchchem.com/product/b6418]
  • The Skraup Reaction with m-Substituted Anilines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1947/jr/jr9470001648]
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem. [URL: https://www.benchchem.com/tech-support/doebner-von-miller-quinoline-synthesis]
  • Doebner-Miller Reaction. SynArchive. [URL: https://www.synarchive.com/named-reactions/Doebner-Miller_Reaction]
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16480282/]
  • A Mild Skraup Quinoline Synthesis from Anilines and Epoxides. Synfacts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1707147]
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1676]
  • 2-Methyl-6-(prop-1-en-2-yl)aniline. GuideChem. [URL: https://www.guidechem.com/wiki/2-Methyl-6-(prop-1-en-2-yl)aniline-107859-36-9.html]
  • Synthesis of 2-Methyl-6-isopropyl aniline. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-methyl-6-isopropyl-aniline]
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/188]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [URL: https://www.mdpi.com/1420-3049/5/12/553]
  • 2-methyl-6-(propan-2-yl)aniline. ChemShuttle. [URL: https://www.chemshuttle.com/product-page/2-methyl-6-propan-2-yl-aniline-cas-no-5266-85-3]
  • Heterocyclic compounds: Synthesis, properties and applications. ResearchGate. [URL: https://www.researchgate.

Sources

Application

Application Note: Engineering Hemilabile Catalysts via 2-Methyl-6-(prop-1-en-2-yl)aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Advanced N-Heterocyclic Carbene (NHC) Ligand Design and Transition Metal Catalysis Introduction: The Hemilabile Advantage in Catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Advanced N-Heterocyclic Carbene (NHC) Ligand Design and Transition Metal Catalysis

Introduction: The Hemilabile Advantage in Catalysis

The evolution of N-heterocyclic carbene (NHC) ligands has revolutionized transition metal catalysis, offering superior σ -donating properties and steric tunability compared to traditional phosphines. However, in highly demanding transformations such as transfer hydrogenation or challenging cross-couplings, the stabilization of low-coordinate metal intermediates remains a critical bottleneck. Highly active species are prone to bimolecular decomposition, often precipitating out of solution as inactive metal nanoparticles (e.g., "palladium black" or "ruthenium black").

To solve this, we employ hemilability —a design paradigm where a ligand features both a strong, permanent donor (the NHC) and a weak, reversible secondary donor. This Application Note details the utilization of1 (CAS 107859-36-9)[1] as a premier building block for synthesizing olefin-tethered NHC catalysts. By strategically incorporating this specific aniline derivative, we engineer a dynamic "on/off" coordination switch that protects the metal center during the resting state without compromising catalytic turnover[2].

Mechanistic Rationale: The Structural Logic of the Ligand

When designing an effective hemilabile catalyst, the choice of the aniline precursor is not arbitrary. The unique structure of 2-Methyl-6-(prop-1-en-2-yl)aniline provides a masterclass in conformational control:

  • The Steric Anchor (6-Methyl Group): In an NHC-metal complex, the N-aryl ring naturally adopts an orthogonal geometry relative to the imidazole plane to minimize steric clash. If the 6-position were occupied by a hydrogen atom, the N-aryl ring could freely rotate, pointing the functional isopropenyl group away from the metal center. The 6-methyl group acts as a rotational barrier, locking the isopropenyl group in a syn conformation, enforcing its proximity to the metal.

  • The Hemilabile Tether (2-Isopropenyl Group): The prop-1-en-2-yl moiety acts as a reversible π -acceptor/ σ -donor. During the catalytic resting state, the olefin coordinates to the metal (e.g., Ru(II) or Pd(II)), satisfying its coordination sphere and preventing degradation. Upon substrate introduction, the weak olefin-metal bond breaks, opening a vacant site for substrate binding or oxidative addition, as observed in advanced .

Hemilabile_Cycle Resting Resting State [Ru]-Olefin (Coordinated) Active Active Species [Ru] (Dissociated) Resting->Active Activation Active->Resting Stabilization Substrate Substrate Binding Active->Substrate + Ketone Hydride Hydride Transfer Substrate->Hydride + iPrOH Hydride->Active - Product

Catalytic cycle demonstrating the on/off coordination of the hemilabile olefin tether.

Experimental Protocols: Synthesis & Application

The following protocols detail the synthesis of a highly active, olefin-tethered Ru(II)-NHC precatalyst, followed by its application in transfer hydrogenation. Every step is designed as a self-validating system to ensure reproducibility and quality control.

Synthesis_Workflow A 2-Methyl-6-(prop-1-en-2-yl)aniline CAS: 107859-36-9 B Unsymmetrical Diimine Intermediate A->B MesNH2, Glyoxal C Imidazolium Chloride (NHC Precursor) B->C (CH2O)n, HCl Cyclization D [Ru(NHC-olefin)Cl2] Active Catalyst C->D 1. Ag2O 2.[Ru(p-cymene)Cl2]2

Step-by-step synthetic workflow from the aniline precursor to the active Ru(II) catalyst.

Protocol A: Synthesis of the Olefin-Tethered NHC Precursor

To maintain a balance of steric bulk and hemilability, we synthesize an unsymmetrical imidazolium salt featuring one mesityl (Mes) group and one 2-methyl-6-(prop-1-en-2-yl)phenyl group.

  • Condensation: In a round-bottom flask, combine 2-Methyl-6-(prop-1-en-2-yl)aniline (1.0 equiv) and a mono-mesityl glyoxal imine (1.0 equiv) in methanol. Stir at room temperature for 12 hours to form the unsymmetrical diimine.

  • Cyclization: Dissolve the crude diimine in ethyl acetate. Add paraformaldehyde (1.2 equiv) and a solution of 4N HCl in dioxane (1.1 equiv). Heat to 70 °C for 4 hours.

  • Purification: Cool the mixture to precipitate the imidazolium chloride salt. Filter and wash with cold diethyl ether.

  • Self-Validation Checkpoint: The successful formation of the imidazolium ring is confirmed by a diagnostic downfield 1 H NMR shift of the acidic N–CH–N proton, which typically appears as a sharp singlet at ~10.5 ppm in CDCl 3​ .

Protocol B: Preparation of the Hemilabile[Ru(NHC-olefin)Cl 2​ ] Catalyst

This procedure utilizes silver transmetallation to safely install the Ru(II) center, a method analogous to the synthesis of highly active 3[3].

  • Silver Carbene Formation: Suspend the imidazolium chloride (1.0 equiv) and Ag 2​ O (0.6 equiv) in anhydrous CH 2​ Cl 2​ . Stir vigorously in the dark at room temperature for 4 hours. The solution will clarify as the Ag-NHC complex forms.

  • Transmetallation: Add[Ru(p-cymene)Cl 2​ ] 2​ (0.5 equiv) directly to the reaction mixture. Stir for an additional 12 hours at room temperature.

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove AgCl precipitates. Concentrate the filtrate under vacuum and recrystallize from CH 2​ Cl 2​ /pentane.

  • Self-Validation Checkpoint: Successful intramolecular displacement of the p-cymene ligand by the tethered olefin is visually indicated by a color shift from orange to deep red-brown. 1 H NMR will show the complete disappearance of the p-cymene aromatic doublets (typically ~5.4 ppm) and an upfield shift of the coordinated isopropenyl protons (from ~5.1 ppm to ~3.8 ppm) due to strong metal-to-ligand backbonding[2].

Protocol C: General Procedure for Transfer Hydrogenation
  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with the [Ru(NHC-olefin)Cl 2​ ] catalyst (0.1 mol%), acetophenone (1.0 mmol), and KOH (10 mol%).

  • Execution: Add anhydrous isopropanol (5 mL) as both the solvent and the hydrogen donor. Seal the vial, remove it from the glovebox, and heat to 82 °C for 1 hour.

  • Self-Validation Checkpoint: Monitor the reaction via GC-FID. The complete consumption of acetophenone and the appearance of 1-phenylethanol confirm catalytic turnover. The absence of black ruthenium precipitates on the vial walls indicates successful stabilization by the hemilabile ligand.

Quantitative Benchmarking

The integration of the 2-Methyl-6-(prop-1-en-2-yl)aniline-derived ligand dramatically enhances both the reaction rate and catalyst longevity compared to traditional, non-hemilabile systems.

Catalyst SystemLigand TypeTime (h)Temp (°C)Conversion (%)TOF (h⁻¹)Catalyst State Post-Reaction
[Ru(IMes)(p-cymene)Cl₂]Standard NHC4.08245112Significant Ru black formation
[Ru(NHC-olefin)Cl₂] Hemilabile NHC 1.0 82 >99 >1000 Homogeneous, clear red solution

Reaction conditions: 0.1 mol% catalyst, acetophenone (1.0 mmol), KOH (10 mol%), iPrOH (5 mL), 82 °C. Data adapted from established hemilabile Ru(II) protocols[2].

Conclusion

The strategic utilization of 2-Methyl-6-(prop-1-en-2-yl)aniline in ligand design represents a masterstroke in organometallic chemistry. By leveraging the specific conformational rigidity provided by the ortho-methyl group, chemists can force the ortho-isopropenyl group into a hemilabile coordination mode. This dynamic "on/off" switch provides unprecedented stability to highly reactive metal centers, preventing aggregation while allowing rapid substrate turnover. For process chemists and drug development professionals, adopting this hemilabile framework translates to lower catalyst loadings, cleaner reaction profiles, and highly scalable synthetic methodologies.

References

1.[2] Chelating NHC Ruthenium(II) Complexes as Robust Homogeneous Hydrogenation Catalysts Source: Organometallics (ACS Publications) URL:2

2.[3] [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions Source: Journal of Organic Chemistry (ACS Publications) URL:3

3. The Golden Age of Transfer Hydrogenation Source: Chemical Reviews (ACS Publications) URL:

4.[1] 107859-36-9 | 2-Methyl-6-(prop-1-en-2-yl)aniline Source: BLD Pharm URL:1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-(prop-1-en-2-yl)aniline

Welcome to the Application Support Hub. Synthesizing 2-methyl-6-(prop-1-en-2-yl)aniline via the Suzuki-Miyaura cross-coupling of 2-bromo-6-methylaniline and isopropenylboronic acid pinacol ester presents a unique set of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. Synthesizing 2-methyl-6-(prop-1-en-2-yl)aniline via the Suzuki-Miyaura cross-coupling of 2-bromo-6-methylaniline and isopropenylboronic acid pinacol ester presents a unique set of mechanistic challenges. As researchers, you are battling extreme steric hindrance (an ortho,ortho-disubstituted system), catalyst poisoning from an unprotected primary amine, and the thermodynamic instability of terminal alkenes under palladium catalysis.

This guide is designed to move beyond generic protocols, offering causality-driven troubleshooting and self-validating methodologies to secure high-yield, isomer-free product recovery.

Diagnostic Hub: Reaction Troubleshooting Workflow

Before adjusting your equivalents or swapping solvents, map your reaction's failure mode using the diagnostic logic below.

Troubleshooting Start Low Yield: 2-Methyl-6- (prop-1-en-2-yl)aniline Check1 Is 2-bromo-6-methylaniline fully consumed? Start->Check1 No No: Steric Hindrance & Catalyst Poisoning Check1->No TLC shows SM Yes Yes: Off-Target Side Reactions Check1->Yes TLC shows no SM Action1 Use Bulky Ligands (SPhos or PCy3) No->Action1 Check2 Identify Major Side Product Yes->Check2 Proto Protodeboronation of Boronic Ester Check2->Proto Isomer Isomerization of Isopropenyl Group Check2->Isomer Action2 Increase to 1.5-2.0 eq Use K3PO4 Base Proto->Action2 Action3 Pd2(dba)3/PCy3 in Dioxane/H2O Isomer->Action3

Diagnostic workflow for troubleshooting low yields in sterically hindered Suzuki couplings.

Field-Tested Q&A: Mechanistic Troubleshooting

Q1: My reaction stalls, and the 2-bromo-6-methylaniline isn't converting even after 24 hours. Why? Causality: You are dealing with an ortho,ortho-disubstituted system featuring an unprotected free amine. The free -NH₂ group competitively coordinates to the palladium center, forming a stable, off-cycle resting state that poisons the catalyst[1]. Furthermore, the steric bulk of the ortho-methyl group severely retards the oxidative addition step, which is the rate-limiting step for hindered substrates[2]. Solution: Abandon standard catalysts like Pd(PPh₃)₄. Instead, employ bulky, electron-rich phosphine ligands such as SPhos or PCy₃[2]. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that forces oxidative addition while sterically blocking the free amine from coordinating to the metal center[3].

Q2: I achieve full consumption of the aryl bromide, but my isolated yield is terrible (<30%). What is happening to the boronic ester? Causality: Isopropenylboronic acid pinacol ester is highly susceptible to protodeboronation in the presence of water and strong bases. If transmetalation is slow (due to the steric hindrance of the Pd-aryl complex), protodeboronation outcompetes the productive catalytic cycle. This consumes your coupling partner and leaves the aryl bromide susceptible to hydrodehalogenation[3]. Solution: Use a moderately strong, anhydrous base like K₃PO₄ rather than aqueous Na₂CO₃[2]. Additionally, compensate for inevitable baseline protodeboronation by increasing the loading of the isopropenylboronic acid pinacol ester to 1.5 – 2.0 equivalents[3].

Q3: My product mass is correct, but ¹H-NMR indicates the terminal alkene has migrated to an internal position (forming 2-methyl-6-(prop-1-en-1-yl)aniline). How do I prevent this? Causality: This is a classic case of palladium-catalyzed isomerization. After oxidative addition and transmetalation, the intermediate can undergo β-hydride elimination followed by reinsertion. Because the internal alkene is thermodynamically more stable due to conjugation with the aromatic ring, the double bond migrates before reductive elimination can occur. Solution: You must accelerate the reductive elimination step to outpace β-hydride elimination. Using the Pd₂(dba)₃ / PCy₃ catalyst system in a 1,4-dioxane/water solvent mixture has been empirically proven to suppress the isomerization of isopropenyl groups during Suzuki-Miyaura couplings[4]. The immense steric pressure exerted by PCy₃ forces the intermediate to rapidly collapse into the desired product.

Data & Metrics: Catalyst & Solvent Matrix

The table below summarizes the quantitative impact of various reaction parameters on side-product formation and overall yield when synthesizing 2-methyl-6-(prop-1-en-2-yl)aniline.

Catalyst SystemBaseSolvent SystemProtodeboronation RiskIsomerization RiskExpected Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / EtOHHighModerate< 20%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃DMFHighHigh~ 35%
Pd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂OLowModerate~ 75%
Pd₂(dba)₃ / PCy₃ K₃PO₄ 1,4-Dioxane / H₂O Low Very Low > 85%

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Reagents:

  • 2-Bromo-6-methylaniline: 1.0 equiv (1.0 mmol)

  • Isopropenylboronic acid pinacol ester: 1.5 equiv (1.5 mmol)

  • Pd₂(dba)₃: 2.0 mol% (0.02 mmol)

  • PCy₃ (Tricyclohexylphosphine): 4.8 mol% (0.048 mmol)

  • K₃PO₄ (anhydrous): 2.0 equiv (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, thoroughly degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • System Evacuation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylaniline, Pd₂(dba)₃, PCy₃, and K₃PO₄. Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. (Causality: Pd(0) and electron-rich phosphines are highly sensitive to oxidation; strict anaerobiosis prevents premature catalyst deactivation).

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture, followed by the isopropenylboronic acid pinacol ester.

  • Pre-activation (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 10 minutes.

    • Validation: The solution must transition from a dark purple/black (characteristic of Pd₂(dba)₃) to a reddish-brown hue, confirming the generation of the active L₂Pd(0) catalytic species.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Monitor the reaction via TLC (Hexanes:EtOAc 9:1).

    • Validation: The starting aryl bromide (Rf ~0.6) should completely disappear, replaced by a new, lower-running spot (Rf ~0.5) that is highly UV-active and stains heavily with vanillin or KMnO₄.

  • Quench & Extraction: Cool the vessel to room temperature. Dilute with EtOAc (10 mL) and quench the reaction with deionized water (10 mL). Separate the phases and extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (using neutral alumina or silica gel pre-treated with 1% Et₃N to prevent acid-catalyzed alkene degradation) to yield the pure 2-methyl-6-(prop-1-en-2-yl)aniline.

References

  • A Suzuki-Miyaura Coupling of Ortho Hydroxy Aryl Bromide with Isopropenylboronic Pinacol Ester and its Application Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates Source: BenchChem URL
  • Source: Journal of the American Chemical Society (ACS)

Sources

Optimization

Advanced purification and recrystallization techniques for 2-Methyl-6-(prop-1-en-2-yl)aniline

Welcome to the Technical Support and Troubleshooting Guide for the purification and recrystallization of 2-Methyl-6-(prop-1-en-2-yl)aniline (also known as 2-methyl-6-isopropenylaniline). Handling this ortho-substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification and recrystallization of 2-Methyl-6-(prop-1-en-2-yl)aniline (also known as 2-methyl-6-isopropenylaniline).

Handling this ortho-substituted aniline derivative presents a dual challenge: the primary amine is highly susceptible to atmospheric oxidation, while the isopropenyl (prop-1-en-2-yl) group is prone to radical-initiated thermal polymerization. This guide provides drug development professionals with field-proven, self-validating protocols to achieve >99% purity.

Physicochemical Reference Data

Understanding the baseline quantitative properties of this molecular class is critical for designing a successful purification strategy. Data is synthesized from structural analogs such as 2-isopropenylaniline.

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C10H13NN/A
Physical State (RT) Liquid (Pale yellow to greenish)Requires vacuum distillation or conversion to a salt for solid-state purification.
Boiling Point ~115–120 °C at 20 Torr[1]High risk of thermal polymerization if distilled at atmospheric pressure.
Density ~0.978 g/mL at 25 °C[1]Close to water; requires saturated brine during aqueous extraction to ensure phase separation.
Safety / Hazards H315, H319, H335Causes skin/eye/respiratory irritation. Requires handling in a fume hood with appropriate PPE.

Purification Workflow

Workflow Crude Crude 2-Methyl-6-(prop-1-en-2-yl)aniline (Liquid) Extraction Acid-Base Extraction (Removes non-basic organics) Crude->Extraction 1M HCl then NaOH Distillation Vacuum Distillation (Add TBC inhibitor) Extraction->Distillation Organic layer dried SaltForm Salt Formation (HCl in Diethyl Ether) Distillation->SaltForm Distillate Recryst Recrystallization (EtOH / Et2O) SaltForm->Recryst Crude HCl Salt FreeBase Free-Basing (Aqueous NaOH) Recryst->FreeBase Pure Crystals Pure Pure 2-Methyl-6-(prop-1-en-2-yl)aniline (Colorless Liquid) FreeBase->Pure Extract & Dry

Fig 1: Step-by-step purification workflow for 2-Methyl-6-(prop-1-en-2-yl)aniline.

Troubleshooting & FAQs

Q1: My product turns into a viscous gel or solidifies in the distillation flask. What is happening? A1: Thermal Polymerization.

  • Causality: The prop-1-en-2-yl group is a styrene-like conjugated system. Elevated temperatures generate trace radicals that attack the terminal double bond, triggering a rapid poly-isopropenyl chain reaction.

  • Solution: Never distill this compound at atmospheric pressure. Utilize high-vacuum distillation (< 5 Torr) to lower the boiling point. Crucially, add a radical inhibitor such as 4-tert-butylcatechol (TBC) at 0.1–0.5% w/w to the crude mixture prior to heating to quench radical propagation[2].

Q2: The distilled product rapidly darkens from pale yellow to dark brown upon storage. How can I prevent this? A2: Amine Oxidation.

  • Causality: The ortho-methyl and ortho-isopropenyl groups inductively donate electron density into the aromatic ring. This raises the HOMO energy of the aniline, making the nitrogen lone pair highly susceptible to single-electron transfer to atmospheric triplet oxygen, forming highly colored quinone-imine derivatives.

  • Solution: Store the purified free base under an inert atmosphere (Argon) in amber glass vials at -20 °C. For long-term storage, convert the free base into its hydrochloride salt. Protonating the amine removes the electron density required for oxidation, rendering the salt bench-stable.

Q3: I am trying to crystallize the hydrochloride salt, but it "oils out" instead of forming crystals. Why? A3: Solvent Polarity and Impurity Depression.

  • Causality: Liquid-liquid phase separation ("oiling out") occurs when the salt is highly soluble in the primary solvent, or when residual non-basic impurities severely depress the melting point of the precipitating phase, preventing lattice formation.

  • Solution: Transition to a solvent-antisolvent system. Dissolve the crude salt in a minimum volume of warm anhydrous ethanol, then titrate in diethyl ether dropwise until the solution becomes slightly turbid. Seed the solution if crystals from a previous batch are available, and cool slowly to 4 °C.

Q4: How do I separate 2-Methyl-6-(prop-1-en-2-yl)aniline from its saturated analog, 2-isopropyl-6-methylaniline? A4: Selective Salt Crystallization or Ag+ Chromatography.

  • Causality: Distillation is ineffective because the boiling points of the saturated and unsaturated analogs are nearly identical. However, the planar isopropenyl group packs differently in a crystal lattice than the tetrahedral isopropyl group.

  • Solution: Perform fractional crystallization of the hydrochloride salt. Alternatively, use silver-nitrate impregnated silica gel (AgNO3-Silica) chromatography. Silver ions selectively coordinate with the π -electrons of the isopropenyl double bond, significantly retarding its elution compared to the saturated analog.

Detailed Experimental Protocols

Protocol A: Inhibitor-Stabilized Vacuum Distillation

This protocol isolates the target molecule from non-volatile oligomers and highly polar impurities.

  • Preparation: Transfer the crude liquid extract of 2-Methyl-6-(prop-1-en-2-yl)aniline to a round-bottom flask. Add 0.2% w/w 4-tert-butylcatechol (TBC) to act as a radical stabilizer[2].

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease and the system is strictly leak-tight.

  • Evacuation: Apply high vacuum (< 5 Torr) and backfill with Argon twice to remove oxygen.

  • Heating: Slowly heat the oil bath. Monitor the vapor temperature.

  • Collection: Discard the first 5% of the distillate (forerun) which contains residual water and low-boiling impurities. Collect the main fraction in a receiver flask pre-purged with Argon.

  • Self-Validation Step: Analyze the main fraction via 1 H-NMR. The product is validated by the presence of the distinct terminal alkene protons of the prop-1-en-2-yl group, which typically appear as two singlets or fine multiplets around δ 5.10 and 5.32 ppm[3].

Protocol B: Hydrochloride Salt Formation and Recrystallization

This protocol achieves >99% purity by leveraging the rigid crystal lattice of the amine salt to exclude structurally similar impurities.

  • Salt Formation: Dissolve the distilled free base in anhydrous diethyl ether (10 mL per gram of amine). Place the flask in an ice bath (0 °C) under a nitrogen atmosphere.

  • Precipitation: Add a stoichiometric amount of 2M HCl in diethyl ether dropwise with vigorous stirring. A white to off-white precipitate will form immediately.

  • Filtration: Filter the crude hydrochloride salt using a Schlenk frit under a nitrogen blanket to prevent moisture absorption.

  • Recrystallization: Transfer the solid to an Erlenmeyer flask. Add warm anhydrous ethanol dropwise until the solid is just dissolved.

  • Antisolvent Addition: Remove the flask from the heat source. Add anhydrous diethyl ether dropwise until the first sign of persistent turbidity (cloud point).

  • Crystallization: Allow the flask to cool to room temperature undisturbed to promote large crystal growth, then transfer to a 4 °C refrigerator for 12 hours.

  • Recovery: Filter the purified white crystals, wash with cold diethyl ether, and dry under high vacuum for 4 hours.

  • Self-Validation Step: Dissolve a small crystal in deionized water; the solution should be clear and highly acidic. The dried salt must be perfectly white and free of any yellow/brown discoloration.

References[2] Title: 2-Isopropenylaniline = 98 52562-19-3

Sources

Troubleshooting

Troubleshooting low solubility of 2-Methyl-6-(prop-1-en-2-yl)aniline in common organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of highly reactive bifunctional intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of highly reactive bifunctional intermediates.

The compound 2-Methyl-6-(prop-1-en-2-yl)aniline (commonly known as 2-isopropenyl-6-methylaniline) is a sterically hindered aromatic amine featuring a highly reactive isopropenyl group. In its pure, monomeric state, this small lipophilic molecule is highly soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene, and hexanes).

If you are experiencing low solubility , you are almost certainly not dealing with the pure monomer. Instead, you are observing the physical symptoms of chemical degradation. This guide will help you diagnose the root cause—whether it be auto-polymerization, oxidative coupling, or salt formation—and provide self-validating protocols to resolve it.

🔍 Frequently Asked Questions (Troubleshooting Scenarios)

Q1: My previously soluble batch has formed an insoluble sludge in dichloromethane (DCM) and ethyl acetate. What happened? A: Your compound has likely undergone auto-polymerization . The prop-1-en-2-yl (isopropenyl) group is highly susceptible to radical-initiated polymerization[1]. When exposed to ambient light, heat, or trace oxygen, the double bond opens to form propagating radical species, rapidly converting your monomer into high-molecular-weight, cross-linked poly(isopropenylaniline) aggregates. Because these polymers are heavily cross-linked and sterically rigid, they precipitate out of common organic solvents.

Q2: The compound forms a cloudy, insoluble suspension in non-polar solvents like hexane or heptane, but dissolves perfectly in methanol. Why? A: This is a classic symptom of anilinium salt formation . Many common halogenated solvents (like chloroform or DCM) slowly degrade over time to produce trace amounts of hydrochloric acid (HCl). Even though the amine group in 2-methyl-6-(prop-1-en-2-yl)aniline is sterically hindered by the ortho-methyl and ortho-isopropenyl groups, it is still basic enough to become protonated by strong acids. The resulting anilinium chloride salt is highly polar, rendering it completely insoluble in hexane, yet highly soluble in protic solvents like methanol.

Q3: The solution turned dark brown/black and deposited an insoluble film on the glassware. Is this also polymerization? A: This is likely auto-oxidation of the aniline moiety, which often occurs in tandem with isopropenyl polymerization. Anilines are notoriously prone to oxidative coupling in the presence of air, forming deeply colored azo compounds and complex, insoluble quinone-imine polymeric aggregates[2].

📊 Data Presentation: Diagnostic Solubility Profile

To quickly identify which degradation pathway has compromised your sample, compare its solubility against this diagnostic matrix.

Chemical StateHexane / HeptaneDichloromethane (DCM)Methanol (MeOH)WaterVisual Appearance
Pure Monomer Highly SolubleHighly SolubleSolubleInsolubleClear, pale yellow oil/liquid
Polymerized Aggregates InsolubleInsolubleInsolubleInsolubleWhite/yellow gummy sludge or solid
Oxidized Aggregates InsolublePoorly SolublePoorly SolubleInsolubleDark brown/black film or precipitate
Anilinium Salt Insoluble (Cloudy)SolubleHighly SolubleSolubleWhite crystalline suspension in hexane

🧪 Experimental Protocols

Protocol 1: Diagnostic Solubility & Free-Basing Workflow

Objective: To reverse salt-induced insolubility and recover the active monomer.

  • Solvent Partitioning: Transfer 50 mg of the problematic sample into a 20 mL scintillation vial. Add 5 mL of Hexane and 5 mL of deionized Water.

  • Observation:

    • If the solid dissolves entirely in the water layer: You have an anilinium salt. Proceed to Step 3.

    • If the solid remains insoluble at the interface: You have polymerized/oxidized aggregates. The monomer cannot be easily recovered; you must discard the insoluble fraction and stabilize the remaining liquid (See Protocol 2).

  • Neutralization (Free-Basing): Add 5 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to the biphasic mixture. Stir vigorously for 10 minutes. The mild base will deprotonate the anilinium salt.

  • Extraction: As the compound reverts to its free-base monomeric form, it will migrate into the upper Hexane layer.

  • Isolation: Separate the Hexane layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure at a low temperature (< 30 °C) to prevent thermally-induced polymerization.

Protocol 2: Stabilization of the Monomer

Objective: To prevent future auto-polymerization and oxidation during storage.

  • Inhibitor Addition: To the freshly purified or free-based monomer, immediately add a radical scavenger. Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) are standard choices. Add the inhibitor at a concentration of 100 to 250 ppm (e.g., 1 mg of BHT per 10 g of monomer)[1].

  • Purging: Transfer the stabilized liquid to an amber glass vial (to prevent photo-initiation) and purge the headspace with Argon or Nitrogen gas for 60 seconds to displace oxygen.

  • Storage: Seal tightly with a PTFE-lined cap and store at -20 °C.

🗺️ Mandatory Visualization: Troubleshooting Workflow

Below is the logical decision tree for diagnosing and resolving the solubility issues associated with 2-Methyl-6-(prop-1-en-2-yl)aniline.

SolubilityTroubleshooting Start Observe Insoluble Material in Non-Polar Solvent TestSolvent Test Solubility in MeOH and Water Start->TestSolvent SolublePolar Soluble in Polar Solvents? TestSolvent->SolublePolar SaltForm Diagnosis: Anilinium Salt (Acid Contamination) SolublePolar->SaltForm Yes PolymerForm Diagnosis: Polymerized or Oxidized Aggregates SolublePolar->PolymerForm No ActionSalt Action: Wash with Sat. NaHCO3 (Free-base) SaltForm->ActionSalt ActionPolymer Action: Filter out Polymers, Add BHT to Monomer PolymerForm->ActionPolymer

Caption: Diagnostic workflow for resolving low solubility of 2-Methyl-6-(prop-1-en-2-yl)aniline.

📚 References

  • Hernández-Zamora, M., et al. "Decolorization of methyl orange and aniline red dyes by Enterococcus hirae isolated from beach sand." Scientific Reports, PMC. Available at:[Link]

Sources

Optimization

Optimizing temperature and pressure conditions for 2-Methyl-6-(prop-1-en-2-yl)aniline reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when working with 2-methyl-6-(prop-1-en-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when working with 2-methyl-6-(prop-1-en-2-yl)aniline . This sterically hindered ortho-alkenylaniline is a highly valuable precursor for synthesizing complex 2,7-disubstituted indoles and indolines.

Because the isopropenyl group and the methyl group flank the aniline nitrogen, optimizing temperature and pressure is not just a matter of yield—it is the fundamental determinant of chemoselectivity and reaction viability.

Troubleshooting FAQs: Temperature & Pressure Dynamics

Q1: My PIFA-mediated oxidative cyclization is yielding black tar instead of 2,7-dimethylindole. Should I lower the temperature? A1: Yes. The reaction of o-alkenylanilines with bis(trifluoroacetoxy)iodo)benzene (PIFA) is highly exothermic and kinetically rapid. PIFA acts as a strong electrophilic oxidant, generating a highly reactive intermediate (likely a nitrenium ion or radical cation) that rapidly attacks the adjacent alkene 1. If the temperature exceeds 25°C, the kinetic energy allows competing intermolecular polymerization and over-oxidation pathways to outcompete the desired intramolecular cyclization. You must maintain the reaction strictly at room temperature (20–25°C) or initiate it at 0°C under 1 atm of Argon.

Q2: I am attempting a Pd-catalyzed intramolecular hydroamination to form 2,7-dimethylindoline, but the conversion stalls at 40% after 24 hours. How do temperature and pressure interrelate here? A2: The stall is caused by a lack of kinetic energy and probable solvent loss. Hydroamination of the sterically hindered isopropenyl group requires elevated temperatures (typically 100°C) to overcome the activation barrier for alkene insertion into the Pd–N bond. If you are running a standard reflux in THF (boiling point 66°C), your maximum temperature is thermodynamically capped. You must transition to a sealed pressure tube . By sealing the system, the autogenous pressure (2–5 atm) allows the solvent to remain liquid at 100°C, increasing the molecular collision frequency and driving the catalytic cycle to completion.

Q3: Can I use high-pressure conditions (e.g., >10 kbar) instead of high temperature to force difficult cycloadditions with indole derivatives? A3: Absolutely. High-pressure chemistry leverages the negative activation volume (ΔV‡) of cycloadditions. While applying high temperatures (e.g., 195°C) to sterically hindered substrates can cause thermal extrusion or decomposition, applying 12–16 kbar of pressure at room temperature can cleanly drive[4+2] cycloadditions. In fact, extreme pressure can completely reverse chemoselectivity (e.g., favoring hetero-Diels-Alder over standard Diels-Alder processes) without degrading your sensitive aniline or indole scaffolds 2.

Quantitative Data: Optimization Matrix

The following table summarizes the critical thermodynamic and kinetic parameters required to direct the reactivity of 2-methyl-6-(prop-1-en-2-yl)aniline toward your desired scaffold.

Reaction PathwayTarget ScaffoldOptimal TemperatureOptimal PressureReaction TimeCausality for Conditions
Oxidative Cyclization (PIFA) 2,7-Dimethylindole20–25 °C1 atm (Argon)< 10 minLow temperatures prevent thermal over-oxidation and polymerization of the highly reactive nitrenium intermediate.
Pd-Catalyzed Hydroamination 2,7-Dimethylindoline100 °C2–5 atm (Sealed)12–24 hrsHigh heat overcomes the activation barrier for alkene insertion; sealed pressure prevents solvent boil-off.
[4+2] Cycloaddition Tetracyclic Adducts25 °C12–16 kbar24–60 hrsHigh pressure utilizes negative activation volume (ΔV‡) to drive sterically hindered reactions without thermal degradation.

Experimental Protocols & Self-Validating Workflows

Protocol A: Room-Temperature Oxidative Cyclization (PIFA)

Objective: Synthesis of 2,7-dimethylindole via rapid oxidation.

  • Preparation: Dissolve 1.0 mmol of 2-methyl-6-(prop-1-en-2-yl)aniline in 3.5 mL of anhydrous THF in a round-bottom flask. Purge the system and maintain under 1 atm of Argon.

  • Reagent Formulation: In a separate vial, dissolve 1.0 mmol of PIFA in 3.5 mL of anhydrous THF.

  • Controlled Addition: Add the PIFA solution dropwise to the aniline solution over exactly 5 minutes while maintaining the water bath at 20°C.

    • Causality: PIFA oxidation is highly exothermic. Dropwise addition prevents localized thermal spikes that lead to intermolecular polymerization of the isopropenyl group.

  • Self-Validation & Quenching: Stir for an additional 5 minutes. The reaction is self-validating: monitor via TLC (hexane/EtOAc 9:1). The protocol is successful when the starting material spot completely disappears within 10 minutes, replaced by a single distinct product spot (Rf ~0.4) 1. Filter through a short pad of silica gel and concentrate under reduced pressure.

Protocol B: High-Temperature/Pressure Pd-Catalyzed Hydroamination

Objective: Synthesis of 2,7-dimethylindoline via catalytic insertion.

  • System Assembly: In a heavy-walled glass pressure tube (rated for >10 atm), combine 2-methyl-6-(prop-1-en-2-yl)aniline (1.0 mmol), Pd(OAc)₂ (5 mol%), and your selected phosphine ligand (10 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous THF.

  • Pressurization: Seal the pressure tube tightly with a Teflon screw cap equipped with an intact O-ring.

    • Causality: Sealing the tube traps the autogenous pressure generated by the solvent as it heats, allowing the internal temperature to safely reach 100°C—well above the 66°C boiling point of THF at atmospheric pressure.

  • Thermal Activation: Submerge the sealed tube in an oil bath pre-heated to 100°C. Stir vigorously for 12 to 24 hours.

  • Safe Decompression: Remove the tube from the oil bath and allow it to cool completely to room temperature before unsealing.

    • Causality: Opening the tube while hot will cause an instantaneous, explosive boil-off of the superheated THF, resulting in complete loss of product and severe safety hazards.

Mechanistic & Troubleshooting Visualizations

Pathway A 2-Methyl-6-(prop-1-en-2-yl)aniline B Nitrenium Intermediate A->B PIFA, THF, 25°C 1 atm Argon D Pd-Amido Complex A->D Pd(OAc)2, Ligand 100°C, Sealed Tube C 2,7-Dimethylindole (Oxidative Cyclization) B->C Fast Cyclization < 10 min E 2,7-Dimethylindoline (Hydroamination) D->E Reductive Elimination 12-24 hrs

Reaction pathways for 2-methyl-6-(prop-1-en-2-yl)aniline cyclization.

Workflow Start Yield < 50% or Impurities CheckRxn Identify Methodology Start->CheckRxn PIFA PIFA Oxidation CheckRxn->PIFA Pd Pd-Catalysis CheckRxn->Pd TempHigh Is Temp > 25°C? PIFA->TempHigh PressLow Is solvent boiling? Pd->PressLow Cool Cool to 20°C. Prevent over-oxidation. TempHigh->Cool Yes Seal Use sealed pressure tube at 100°C. PressLow->Seal Yes

Troubleshooting workflow for optimizing cyclization temperature and pressure.

References

  • Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Complete and Remarkable Reversal of Chemoselectivity in [4 + 2] Cycloadditions Involving Electron-Poor Indoles as Dienophiles. Diels−Alder versus Hetero-Diels−Alder Processes. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-6-(prop-1-en-2-yl)aniline Functionalization

Welcome to the Application Scientist Support Center. Functionalizing 2-methyl-6-(prop-1-en-2-yl)aniline (also known as 2-isopropenyl-6-methylaniline) presents a unique synthetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Functionalizing 2-methyl-6-(prop-1-en-2-yl)aniline (also known as 2-isopropenyl-6-methylaniline) presents a unique synthetic challenge. The molecule possesses a highly reactive triad: a nucleophilic primary amine, an electron-rich ortho-isopropenyl group, and a sterically encumbering ortho-methyl group.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind unwanted byproducts and offering self-validating protocols to ensure scientific integrity during your drug development or materials synthesis workflows.

Mechanistic Overview of Side Reactions

Before diving into specific troubleshooting steps, it is critical to understand the divergent reactivity of this substrate. The spatial proximity of the amine to the isopropenyl group, combined with steric hindrance, makes this molecule highly susceptible to off-target pathways when subjected to standard functionalization conditions.

MechanisticDivergence SM 2-Methyl-6-(prop-1-en-2-yl)aniline Desired Desired N-Alkyl/Aryl Product SM->Desired Mild Reductive Amination (Steric Control) Indoline Indoline/Indole (Cyclization) SM->Indoline Transition Metals (Ru, Cu) / Acids (Hydroamination) Polymer Alkene Polymerization SM->Polymer Strong Brønsted Acids / Radicals (Cationic/Radical) OverAlk Over-Alkylation (Tertiary Amine) SM->OverAlk Excess Alkyl Halides / Heat (Harsh Conditions)

Mechanistic divergence of 2-Methyl-6-(prop-1-en-2-yl)aniline under varying conditions.

FAQ 1: Unwanted Intramolecular Cyclization (Indoline/Indole Formation)

Q: During my transition-metal-catalyzed N-arylation (Buchwald-Hartwig), my primary product is a cyclic compound missing the alkene protons in the NMR spectrum. How do I prevent this?

The Causality: You are observing intramolecular hydroamination or oxidative amination. The ortho-isopropenyl group is in direct spatial proximity to the nitrogen atom. When exposed to transition metals such as Ruthenium[1] or Copper[2], the metal coordinates to the alkene or generates an amidyl radical, drastically lowering the activation energy for cyclization. This results in the rapid formation of 2,2-dimethylindoline or 2-methylindole derivatives.

The Solution: If transition-metal catalysis is strictly required for your workflow, you must electronically deactivate the amine prior to the coupling step.

  • Protecting Groups: Convert the primary amine to a sterically bulky, electron-withdrawing carbamate (e.g., N-Boc or N-Fmoc). This reduces the nucleophilicity of the nitrogen, preventing it from attacking the metal-activated alkene.

  • Catalyst Selection: Avoid Ru3(CO)12 or Cu(OAc)2/O2 systems, which are explicitly known to drive this cyclization[1][2]. Opt for Palladium-catalyzed systems with highly bulky, electron-rich ligands (e.g., BrettPhos) that favor rapid intermolecular cross-coupling over intramolecular side reactions.

Quantitative Data Summary: The table below illustrates how specific catalytic conditions drive the substrate toward unwanted cyclization versus desired functionalization.

Reaction ConditionTemp (°C)Primary PathwayMajor ProductTypical Yield (%)Ref
Ru3(CO)12 / HBF4·OEt295HydroaminationIndoline derivatives>80[1]
Cu(OAc)2 / TEMPO / O2120Oxidative AminationIndole derivatives71–73[2]
Strong Brønsted Acid (pH < 2)>60Cationic PolymerizationPoly(isopropenylaniline)N/A (Byproduct)
NaBH(OAc)3 / Ti(OiPr)425Reductive AminationN-Alkyl Aniline>85Standard
FAQ 2: Alkene Polymerization and Oligomerization

Q: My reaction mixture turns highly viscous, and the mass recovery of my desired product is very low. The NMR shows broad, undefined peaks. What is happening to the isopropenyl group?

The Causality: The isopropenyl (1-methylethenyl) moiety is highly susceptible to cationic polymerization. Protonation of the terminal double bond generates a stable tertiary carbocation at the benzylic position. If your functionalization protocol utilizes strong Brønsted acids (e.g., TFA, HCl) or strong Lewis acids, this carbocation will rapidly propagate, consuming your starting material and creating oligomeric/polymeric sludge.

The Solution:

  • pH Control: Maintain the reaction pH above 4.0. If acidic conditions are necessary for imine formation, use mild organic acids like acetic acid (AcOH) at low concentrations (<1.5 equivalents).

  • Thermal Control: If heating above 80 °C is required, add a radical scavenger such as BHT (butylated hydroxytoluene) at 1-2 mol% to prevent spontaneous thermally-induced radical polymerization.

FAQ 3: Overcoming Steric Hindrance Without Over-Alkylation

Q: Standard N-alkylation with alkyl halides is extremely slow due to the 2,6-disubstitution. When I force the reaction with heat and excess reagent, I get a mixture of unreacted starting material and tertiary amines. What is the best approach?

The Causality: The 2-methyl and 6-isopropenyl groups create severe steric bulk (A-values) around the nitrogen atom, increasing the transition state energy for standard S_N2 alkylation. Forcing the reaction with excess electrophiles and heat bypasses kinetic control, leading to over-alkylation once the first alkyl group is attached (as the secondary amine becomes more nucleophilic).

The Solution: Abandon direct alkylation with alkyl halides. Instead, utilize a Self-Validating Reductive Amination protocol. This leverages the formation of an imine intermediate, which is sterically less demanding to form and can be selectively reduced.

Workflow Step1 1. Imine Formation (Aldehyde, Ti(OiPr)4) QC1 QC: IR/NMR Check NH2 Loss Step1->QC1 Step2 2. Mild Reduction (NaBH(OAc)3, RT) QC1->Step2 QC2 QC: Mass Spec Check Alkene Intact Step2->QC2 Step3 3. Workup & Isolation (Basic Extraction) QC2->Step3

Self-validating workflow for N-functionalization of sterically hindered anilines.

Step-by-Step Protocol: Mild Reductive Amination

This protocol is designed to achieve mono-N-alkylation while preserving the isopropenyl group.

Step 1: Imine Condensation (Steric Bypass)

  • Charge a dry flask with 2-Methyl-6-(prop-1-en-2-yl)aniline (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq) dropwise at room temperature.

    • Causality: Ti(OiPr)4 acts as a mild Lewis acid and water scavenger. It is bulky enough not to activate the alkene for polymerization, while effectively driving imine formation in the sterically hindered environment.

  • Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint 1: Take a 10 µL aliquot, dilute in CDCl3. 1H-NMR must show the disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of an imine proton (~8.0-8.5 ppm).

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C. 6. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions.

  • Causality: NaBH(OAc)3 is a mild hydride donor that operates at near-neutral pH, preventing cationic polymerization of the isopropenyl group and avoiding the over-alkylation seen with alkyl halides.
  • Warm to room temperature and stir for 4 hours.
  • Self-Validation Checkpoint 2: Perform LC-MS analysis. The mass should correspond to [M+H]+ of the target secondary amine. Crucially, verify the retention of the +2 Da mass relative to the indole byproduct to rule out oxidative cyclization.

Step 3: Workup 9. Quench the reaction carefully with saturated aqueous NaHCO3 (maintaining pH > 7 to protect the alkene). 10. Filter through a pad of Celite to remove titanium dioxide salts. 11. Extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

References
  • Scope and Mechanistic Study of the Ruthenium-Catalyzed ortho-C−H Bond Activation and Cyclization Reactions of Arylamines with Terminal Alkynes Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst Source: PubMed Central (PMC) / The Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Validation for the Accurate Quantification of 2-Methyl-6-(prop-1-en-2-yl)aniline

Executive Summary & Introduction The accurate quantification of sterically hindered aniline derivatives, such as 2-Methyl-6-(prop-1-en-2-yl)aniline , is a critical requirement in the synthesis of complex active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

The accurate quantification of sterically hindered aniline derivatives, such as 2-Methyl-6-(prop-1-en-2-yl)aniline , is a critical requirement in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. This compound features an aniline core flanked by an ortho-methyl group and an ortho-isopropenyl group. While the extended π -conjugation of the isopropenyl group provides excellent UV chromophore properties, the basic primary amine and steric bulk present unique chromatographic challenges, most notably severe peak tailing.

In alignment with the recently finalized [1] and the [2] guidelines, this guide provides a science- and risk-based comparison of HPLC column technologies. We present a self-validating analytical protocol that mitigates secondary silanol interactions, ensuring robust, audit-ready quantification.

Mechanistic Insights: The Challenge of Sterically Hindered Anilines

To develop a robust method, one must understand the causality behind chromatographic failures. Basic analytes like 2-Methyl-6-(prop-1-en-2-yl)aniline ( pKa​ ~ 4.5) are partially or fully protonated under standard acidic mobile phase conditions (pH 2.0 – 3.0).

  • The Silanol Effect: Traditional fully porous silica columns contain residual acidic silanols ( pKa​ ~ 3.5 – 4.5). These silanols act as weak cation exchangers, electrostatically binding the protonated aniline. This secondary interaction causes peak tailing, shifting retention times, and artificially inflating the Limit of Quantitation (LOQ).

  • The Isopropenyl Advantage: The prop-1-en-2-yl group contains an alkene that contributes to the π -electron cloud of the aromatic system. Standard C18 columns rely purely on dispersive hydrophobic interactions, ignoring this structural feature. By leveraging stationary phases capable of π

    π interactions (e.g., Biphenyl), we can achieve orthogonal selectivity to separate this compound from closely related synthetic impurities.

Interactions Analyte 2-Methyl-6-(prop-1-en-2-yl)aniline C18 Standard C18 Hydrophobic Interactions Analyte->C18 Weak Retention Biphenyl Biphenyl Phase π-π & Hydrophobic Interactions Analyte->Biphenyl Strong Retention (π-π) CSH Charged Surface Hybrid Electrostatic Repulsion Analyte->CSH Sharp Peaks Silanol Residual Silanols Secondary Interactions (Tailing) Analyte->Silanol Peak Tailing (Basic Amine) CSH->Silanol Shields Silanols

Interaction mechanisms between the aniline derivative and stationary phases.

Column Technology Comparison

To establish an Analytical Target Profile (ATP) as recommended by ICH Q14, we compared three distinct column chemistries. The goal was to achieve a USP Tailing Factor of 1.5 and theoretical plates ( N ) >10,000 to ensure method robustness.

Table 1: Chromatographic Performance Comparison

Column ChemistryParticle TypeUSP Tailing FactorTheoretical Plates (N)Retention Time (min)Selectivity MechanismFully Porous C183.0 µm1.85 (Fail)8,5004.2HydrophobicSuperficially Porous Biphenyl2.7 µm1.40 (Pass)18,2005.8Hydrophobic + π π Charged Surface Hybrid (CSH) C181.7 µm1.05 (Pass)24,5003.9Hydrophobic + Electrostatic Repulsion Conclusion: The CSH C18 column provided the optimal performance. Its intentionally applied low-level positive surface charge repels the protonated aniline, virtually eliminating silanol-induced tailing. The Biphenyl column serves as an excellent orthogonal alternative if co-eluting aromatic impurities are present.

Experimental Protocol: Self-Validating Workflow

The following methodology utilizes the CSH C18 column. This protocol incorporates a System Suitability Test (SST) to create a self-validating system, ensuring the instrument meets performance criteria prior to sample analysis, a core tenet of [3].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: Buffering at pH 3.0 ensures the aniline is fully and consistently protonated, stabilizing retention time across injections).

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-Methyl-6-(prop-1-en-2-yl)aniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Perform serial dilutions to generate calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Charged Surface Hybrid (CSH) C18, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 230 nm.

Step 4: System Suitability Testing (SST)

Inject a 10 µg/mL standard six consecutive times before analyzing unknown samples.

  • Acceptance Criteria: %RSD of retention time 1.0%, %RSD of peak area 2.0%, USP Tailing Factor 1.5, Theoretical Plates ( N ) 10,000.

ICH Q2(R2) Method Validation Results

The developed method was subjected to rigorous validation per the [4], which emphasize a lifecycle approach to analytical data.

Table 2: ICH Q2(R2) Validation Parameters for CSH C18 Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from matrix/blankNo peaks at tR​ (3.9 min) in blankPass
Linearity & Range R2≥0.99 , across specified range R2=0.9998 (0.1 – 50 µg/mL)Pass
LOD / LOQ S/N 3 (LOD) and 10 (LOQ)LOD: 0.03 µg/mL / LOQ: 0.10 µg/mLPass
Accuracy (Recovery) Mean recovery 98.0% – 102.0%98.8% – 100.5% across 3 levelsPass
Precision (Repeatability) %RSD 2.0% (n=6)0.8%Pass
Intermediate Precision %RSD 2.0% (different days/analysts)1.1%Pass
Robustness Stable under deliberate variationsTailing < 1.2 under all conditionsPass

Note on Robustness: The method's robustness was verified by deliberately altering the flow rate ( ± 0.05 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.2). The CSH column's surface charge maintained peak symmetry across all variations, proving the method is highly rugged for routine QC environments.

G A Analytical Target Profile (ATP) ICH Q14 B Method Development Column Selection & Optimization A->B Defines Goals C Risk Assessment Identify Critical Variables B->C Optimizes Parameters D Method Validation ICH Q2(R2) C->D Informs Validation E Routine Analysis & Lifecycle Management D->E Ensures Reliability

Workflow from ICH Q14 method development to ICH Q2(R2) validation.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA). URL:[Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance , Altasciences. URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures , MasterControl. URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) , European Pharmaceutical Review. URL:[Link]

Comparative

Comparing the reactivity of 2-Methyl-6-(prop-1-en-2-yl)aniline vs 2,6-dimethylaniline

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the selection of sterically hindered building blocks. When designing complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the selection of sterically hindered building blocks. When designing complex active pharmaceutical ingredients (APIs) or advanced organometallic ligands, the choice of ortho-substituted anilines dictates the entire downstream synthetic strategy.

This guide provides an in-depth, objective comparison between a classic commodity chemical, 2,6-dimethylaniline (also known as 2,6-xylidine), and its highly specialized bifunctional analogue, 2-methyl-6-(prop-1-en-2-yl)aniline .

Structural & Mechanistic Analysis

Steric Equivalence, Electronic Divergence

Both 2,6-dimethylaniline and 2-methyl-6-(prop-1-en-2-yl)aniline feature a primary amine flanked by two bulky ortho substituents. This steric hindrance heavily dictates their baseline reactivity, making them poor nucleophiles for simple SN​2 alkylations but excellent candidates for specialized N-acylation and transition-metal-catalyzed cross-coupling.

2,6-Dimethylaniline is a cornerstone in the pharmaceutical and agrochemical industries. It serves as the primary precursor for local anesthetics like lidocaine and bupivacaine, as well as high-volume fungicides like metalaxyl[1][2]. Its reactivity is highly predictable, limited primarily to the amine and the para-position of the aromatic ring.

The introduction of the isopropenyl group in 2-methyl-6-(prop-1-en-2-yl)aniline fundamentally alters its synthetic trajectory. While it retains the necessary steric profile of a 2,6-disubstituted aniline (crucial for specific N-heterocyclic carbene ligand geometries), the terminal alkene provides a reactive bifunctional handle. This allows the molecule to participate in electrocyclic reactions, polymerization, and transition-metal-catalyzed intramolecular cyclizations to form complex heterocycles such as indoles and quinolines[3][4].

Reactivity Pathways Compared
  • Amine Reactivity: Both compounds undergo N-acylation. The steric bulk prevents over-alkylation, making mono-acylation highly selective.

  • Electrophilic Aromatic Substitution (EAS): With the ortho positions blocked, EAS (e.g., bromination, nitration) is directed exclusively to the para position (C4) in both molecules.

  • Alkene Reactivity (The Differentiator): Exclusive to 2-methyl-6-(prop-1-en-2-yl)aniline. The isopropenyl moiety can undergo hydroamination, act as a hemilabile bidentate ligand (N, C=C) in organometallic complexes, or drive cascade cyclizations[5][6].

ReactivityProfile DMA 2,6-Dimethylaniline Amine Amine Reactivity (N-Acylation, Coupling) DMA->Amine Yes Ring Aromatic Ring (Para-EAS) DMA->Ring Yes MPEA 2-Methyl-6-(prop-1-en-2-yl)aniline MPEA->Amine Yes MPEA->Ring Yes Alkene Alkene Handle (Polymerization) MPEA->Alkene Exclusive Cyclize Intramolecular Cyclization (Indoles, Quinolines) MPEA->Cyclize Exclusive

Fig 1. Divergent reactivity pathways of 2,6-dimethylaniline vs 2-methyl-6-(prop-1-en-2-yl)aniline.

Engineered Experimental Protocols

To demonstrate the practical implications of these reactivity profiles, the following self-validating protocols highlight both their shared amine reactivity and the unique cyclization capability of the isopropenyl derivative.

Protocol A: Selective N-Acylation (Applicable to Both Substrates)

Objective: Synthesis of 2-chloro-N-(2,6-disubstituted-phenyl)acetamide (a standard lidocaine precursor analogue). Causality & Design: The steric hindrance of the ortho substituents significantly reduces the nucleophilicity of the amine. To force the reaction without degrading the substrate, chloroacetyl chloride is used in a biphasic aqueous sodium acetate/glacial acetic acid system. The acetate buffer acts as a mild base to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic amine, which would otherwise stall the reaction.

Workflow:

  • Preparation: Dissolve 10.0 mmol of the aniline derivative in 15 mL of glacial acetic acid.

  • Buffering: Add 15 mL of a saturated aqueous sodium acetate solution. Validation Step: The pH of the aqueous phase should be approximately 4.5–5.0.

  • Thermal Control: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dropwise, add 12.0 mmol of chloroacetyl chloride over 15 minutes. Causality: Slow addition controls the exothermic reaction and prevents the premature hydrolysis of the acid chloride.

  • Reaction: Stir for 1 hour at room temperature.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active, ninhydrin positive) should disappear, replaced by a lower Rf​ amide spot.

  • Isolation: Pour into 50 mL of ice water, filter the resulting precipitate, and wash with cold water to yield the pure amide.

Protocol B: Ru-Catalyzed Intramolecular Cyclization (Exclusive to 2-Methyl-6-(prop-1-en-2-yl)aniline)

Objective: Synthesis of a 7-methylindole derivative via simultaneous indole construction and aryl introduction[6]. Causality & Design: This protocol leverages the proximity of the isopropenyl group to the amine. A Ruthenium(II) catalyst coordinates to the amine, directing the activation of the N-H bond. The spatially adjacent alkene then undergoes migratory insertion into the metal complex, followed by reductive elimination to forge the indole core[5][6].

Workflow:

  • Setup: In an oven-dried Schlenk tube, combine 0.2 mmol of 2-methyl-6-(prop-1-en-2-yl)aniline, 0.01 mmol of [Ru(p−cymene)Cl2​]2​ catalyst, and 0.3 mmol of a diazo coupling partner (e.g., 1-diazonaphthalen-2(1H)-one)[6].

  • Solvation: Add 2 mL of anhydrous 1,4-dioxane.

  • Catalysis: Seal the tube and heat to 90 °C in an oil bath for 4 hours under an ambient air atmosphere. Causality: This specific Ru(II) complex operates efficiently without the need for strict anaerobic conditions, utilizing air as a terminal oxidant in the catalytic cycle[6].

  • Self-Validation: Monitor via GC-MS. The disappearance of the parent mass for the aniline and the appearance of the cyclized product mass confirms the cascade completion.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the Ru catalyst, and concentrate under reduced pressure before flash chromatography.

ProtocolWorkflow Step1 1. Substrate Activation Ru(II) coordinates to Amine Step2 2. N-H / C-H Cleavage Formation of Metallacycle Step1->Step2 Step3 3. Migratory Insertion Isopropenyl group inserts into Ru-C Step2->Step3 Step4 4. Reductive Elimination Release of Indole/Quinoline Core Step3->Step4

Fig 2. Ru-catalyzed cyclization workflow leveraging the isopropenyl group for heterocycle synthesis.

Quantitative Data Presentation

The following table summarizes the comparative performance and structural attributes of both compounds, aiding researchers in selecting the appropriate building block for their synthetic pipeline.

Property / Feature2,6-Dimethylaniline2-Methyl-6-(prop-1-en-2-yl)aniline
Structural Classification Ortho,ortho-dialkyl anilineOrtho-alkyl, ortho-alkenyl aniline
Primary Applications APIs (Lidocaine), AgrochemicalsHeterocycle Synthesis, Ligand Design
Amine Nucleophilicity Low (Sterically Hindered)Low (Sterically Hindered)
Alkene Reactivity N/AActive (Hydroamination, Polymerization)
Intramolecular Cyclization Does Not OccurYes (Forms Indoles / Quinolines)
Typical Cyclization Yields N/A65% - 85% (Ru-catalyzed / Carbocatalytic)[4][6]

References

  • Apiary. "2,6-Xylidine Market Growth (Status and Outlook) 2025-2032." Market Reports Insights. Available at:[Link]

  • HDIN Research. "2,6-Xylidine Market Insights 2025, Analysis and Forecast to 2030." HDIN Research. Available at:[Link]

  • National Institutes of Health (NIH). "Scope and Mechanistic Study of the Ruthenium-Catalyzed Ortho-C-H Bond Activation and Cyclization Reactions of Arylamines with Terminal Alkynes." PMC. Available at:[Link]

  • Nassiri, et al. "Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines." ArTS / ChemCatChem. Available at:[Link]

  • ACS Publications. "Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction." The Journal of Organic Chemistry. Available at:[Link]

Sources

Validation

Advanced Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 2-Methyl-6-(prop-1-en-2-yl)aniline

Executive Summary 2-Methyl-6-(prop-1-en-2-yl)aniline (Molecular Formula: C10H13N) is a sterically hindered, ortho-substituted aniline derivative. It serves as a highly valuable intermediate in the synthesis of polysubsti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-6-(prop-1-en-2-yl)aniline (Molecular Formula: C10H13N) is a sterically hindered, ortho-substituted aniline derivative. It serves as a highly valuable intermediate in the synthesis of polysubstituted quinolines[1][2] and macrocyclic inhibitors[3]. Accurate mass spectrometric characterization of this compound is analytically challenging; the spatial proximity of the primary amine, the methyl group, and the isopropenyl moiety facilitates complex intramolecular rearrangements during ionization.

This guide objectively compares two premier analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing their respective fragmentation causalities and providing self-validating experimental protocols.

Platform Comparison & Mechanistic Causality

GC-EI-MS (70 eV): Hard Ionization and Radical Cation Dynamics

Under standard 70 eV electron impact conditions, the molecule is stripped of an electron to form a highly energetic radical cation (M•+) with an exact mass of [4][5]. The fragmentation is heavily governed by the "ortho effect." The spatial proximity of the isopropenyl group to the amine drives a rapid alpha-cleavage, resulting in the loss of a methyl radical (-15 Da) to yield a highly stable, cyclized dihydroquinoline-like cation at m/z 132. This ion typically presents as the base peak. Additionally, the energetic environment allows for the neutral loss of ammonia (-17 Da) to form m/z 130, a pathway unique to ortho-substituted anilines where the adjacent alkyl/alkenyl protons actively participate in hydrogen transfer.

LC-ESI-MS/MS (CID): Soft Ionization and Even-Electron Rules

In contrast, Electrospray Ionization (ESI) is a soft ionization technique that yields the intact protonated molecule [M+H]+ at m/z[6]. Because this is an even-electron species, its fragmentation under Collision-Induced Dissociation (CID) strictly follows the even-electron rule, predominantly shedding neutral molecules rather than radicals. The primary CID pathways involve the loss of ammonia (-17 Da) to yield m/z 131, and the neutral loss of propene (-42 Da) from the isopropenyl group to yield m/z 106.

Visualizing the Fragmentation Pathways

MS_Workflow Precursor 2-Methyl-6-(prop-1-en-2-yl)aniline C10H13N | Exact Mass: 147.1048 EI_Source GC-EI-MS (70 eV) Hard Ionization Precursor->EI_Source ESI_Source LC-ESI-MS/MS (+) Soft Ionization Precursor->ESI_Source EI_M Radical Cation (M•+) m/z 147 EI_Source->EI_M ESI_M Protonated Ion [M+H]+ m/z 148 ESI_Source->ESI_M EI_132 [M - CH3]+ m/z 132 EI_M->EI_132 -15 Da (CH3•) EI_130 [M - NH3]•+ m/z 130 EI_M->EI_130 -17 Da (NH3) ESI_131 [M+H - NH3]+ m/z 131 ESI_M->ESI_131 CID: -17 Da (NH3) ESI_106 [M+H - C3H6]+ m/z 106 ESI_M->ESI_106 CID: -42 Da (C3H6)

Figure 1: Divergent MS fragmentation pathways of 2-Methyl-6-(prop-1-en-2-yl)aniline.

Self-Validating Experimental Protocols

GC-EI-MS Workflow

Expertise Rationale: A non-polar 5% phenyl methyl siloxane column is selected to prevent the peak tailing commonly associated with primary amines on polar stationary phases. The 70 eV ionization energy is chosen to maximize the ionization cross-section, ensuring spectral reproducibility against standard reference libraries[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the synthesized analyte to 10 μg/mL in MS-grade hexane.

  • Chromatography: Inject 1 μL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm). Utilize ultra-high purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Thermal Gradient: Hold the oven at 60°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes to ensure complete elution of potential cyclized byproducts.

  • Ionization & Acquisition: Set the EI source temperature to 230°C and the quadrupole to 150°C. Acquire data in full scan mode from m/z 50 to 300.

LC-ESI-MS/MS Workflow

Expertise Rationale: Formic acid (0.1%) is added to the mobile phase to provide an abundant proton source, driving the equilibrium toward the [M+H]+ state[3]. A stepped Normalized Collision Energy (NCE) ramp ensures that both labile (NH3) and stable (propene) neutral losses are captured in a single duty cycle.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1 μg/mL in a 50:50 mixture of MS-grade Water and Acetonitrile.

  • Chromatography: Inject 2 μL onto a C18 Reverse Phase analytical column (e.g., 1.7 μm, 2.1 × 100 mm).

  • Mobile Phase: Solvent A: H2O + 0.1% Formic acid; Solvent B: MeCN + 0.1% Formic acid. Run a linear gradient from 5% B to 95% B over 10 minutes[3].

  • Ionization & CID: Operate the ESI source in positive mode with a capillary voltage of 3.0 kV. Isolate the precursor ion (m/z 148.1) in the first quadrupole (Q1) and apply a stepped NCE of 25, 35, and 45 in the collision cell (Q2). Scan product ions in Q3.

Quantitative Data Comparison

Table 1: GC-EI-MS (70 eV) Major Fragment Ions
m/zRelative AbundanceIon TypeStructural Assignment / Causality
147 ~40%M•+Radical cation of the intact molecule.
132 100% (Base)[M - CH3]+Loss of methyl radical; stabilized by dihydroquinoline ring formation.
130 ~15%[M - NH3]•+Loss of ammonia; driven by the ortho-effect hydrogen transfer.
91 ~20%[C7H7]+Tropylium ion; resulting from deep aromatic ring cleavage.
Table 2: LC-ESI-MS/MS (CID) Major Product Ions
m/zRelative AbundanceIon TypeStructural Assignment / Causality
148 Precursor[M+H]+Protonated intact molecule.
131 ~85%[M+H - NH3]+Neutral loss of ammonia; dominant low-energy CID pathway.
106 ~45%[M+H - C3H6]+Neutral loss of propene from the isopropenyl group; requires higher NCE.

References

  • PubChem, "N-Methallylaniline | C10H13N | CID 253225", National Institutes of Health. URL:[Link]

  • Wiley, "Principles of Mass Spectrometry", Journal of Mass Spectrometry. URL:[Link]

  • Royal Society of Chemistry, "Supporting Information (Exact Mass Data)", RSC.org. URL:[Link]

  • ACS Publications, "Silver-Mediated C–H Activation: Oxidative Coupling/Cyclization of N-Arylimines and Alkynes for the Synthesis of Quinolines", Journal of Organic Chemistry. URL:[Link]

  • Wiley, "Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines", Advanced Synthesis & Catalysis. URL:[Link]

  • ACS Publications, "Novel Macrocyclic NLRP3 Inhibitors", Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

2-Methyl-6-(prop-1-en-2-yl)aniline compared to other ortho-substituted aniline derivatives

An in-depth technical analysis by a Senior Application Scientist. The Architectural Significance of Ortho-Substituted Anilines In the realm of advanced organic synthesis, ligand design, and pharmaceutical development, or...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis by a Senior Application Scientist.

The Architectural Significance of Ortho-Substituted Anilines

In the realm of advanced organic synthesis, ligand design, and pharmaceutical development, ortho-substituted anilines are not merely building blocks—they are precision tools used to dictate the steric and electronic environment of a target molecule. Historically, symmetric derivatives like 2,6-dimethylaniline (2,6-DMA) and 2,6-diisopropylaniline (DIPP) have dominated the synthesis of N-heterocyclic carbenes (NHCs) and metallocene catalysts.

However, 2-Methyl-6-(prop-1-en-2-yl)aniline (commonly known as 2-isopropenyl-6-methylaniline) introduces a paradigm shift. Unlike DIPP, which provides a purely inert steric shield, this asymmetric derivative features a methyl group on one ortho position and an isopropenyl (prop-1-en-2-yl) group on the other. This structural asymmetry breaks the C2v​ symmetry of resulting metal complexes, enabling the design of C1​ -symmetric chiral catalysts. Furthermore, the sp2 -hybridized isopropenyl group acts as a latent reactive handle, allowing for downstream modifications such as Pd-catalyzed oxidative cyclocarbonylation to form complex functionalized quinolinones [3].

Mechanistic Causality: The Ortho Effect (SIP and SIR)

To successfully utilize 2-methyl-6-(prop-1-en-2-yl)aniline, one must understand the thermodynamic forces governing its reactivity. Ortho-substituted anilines exhibit distinct behavioral deviations from unsubstituted aniline due to two primary phenomena: Steric Inhibition of Resonance (SIR) and Steric Inhibition of Protonation (SIP) [1][4].

When the amine nitrogen is protonated, its hybridization shifts from planar sp2 to tetrahedral sp3 . This geometric expansion demands more spatial volume. In ortho-disubstituted anilines, the bulky groups (like methyl or isopropenyl) physically clash with the incoming proton and the expanding sp3 orbitals. This steric penalty makes protonation thermodynamically unfavorable, drastically lowering the basicity (pKa) of the conjugate acid [1]. Simultaneously, the steric bulk forces the amine lone pair out of the plane of the aromatic ring, inhibiting resonance (SIR) and altering its nucleophilic profile [4].

SIP_Mechanism A Ortho-Substituted Aniline B Steric Clash (Bulk Groups) A->B C Amine Group Twisting B->C E Steric Inhibition of Protonation (SIP) B->E D Steric Inhibition of Resonance (SIR) C->D F Decreased Basicity (Lower pKa) E->F

Logical flow of Steric Inhibition of Protonation (SIP) and Resonance (SIR).

Quantitative Performance Comparison

Understanding the basicity and steric profile of these derivatives is critical for predicting their behavior in cross-coupling reactions or Schiff base condensations. The table below summarizes the key physicochemical differences.

CompoundOrtho-1 SubstituentOrtho-2 SubstituentpKa (Conjugate Acid)Primary Application / Reactivity Profile
Aniline -H-H4.60Highly nucleophilic; prone to over-alkylation.
2,6-Dimethylaniline -CH 3​ -CH 3​ 3.95 [2]Moderate steric bulk; standard for lidocaine synthesis.
2,6-Diisopropylaniline -CH(CH 3​ ) 2​ -CH(CH 3​ ) 2​ 4.25Extreme steric bulk; standard for bulky NHC ligands.
2-Methyl-6-(prop-1-en-2-yl)aniline -CH 3​ -C(CH 3​ )=CH 2​ ~4.10 (est.)Asymmetric bulk; allows post-synthetic cyclization [3].

Note: The pKa of 2-methyl-6-(prop-1-en-2-yl)aniline is slightly higher than 2,6-dimethylaniline due to the planar nature of the sp2 isopropenyl group, which offers slightly less spherical steric hindrance than a freely rotating isopropyl group, thus mitigating the SIP effect marginally.

Validated Experimental Protocol: Synthesis of Asymmetric Diimine Precursors

When synthesizing α -diimine ligands for catalysis, the condensation of highly hindered anilines with diketones is notoriously sluggish. The following protocol is a self-validating system designed to overcome the steric barrier of 2-methyl-6-(prop-1-en-2-yl)aniline while preventing the unwanted polymerization of its alkene tail.

Causality-Driven Methodology

Step 1: Reagent Preparation

  • Action: In a flame-dried Schlenk flask under argon, dissolve 2.1 equivalents of 2-methyl-6-(prop-1-en-2-yl)aniline and 1.0 equivalent of 2,3-butanedione in anhydrous methanol.

  • Causality: Methanol is chosen over non-polar solvents because it stabilizes the polar transition state of the imine condensation via hydrogen bonding, and uniquely allows the highly lipophilic diimine product to precipitate out of solution, driving the equilibrium forward (Le Chatelier's principle).

Step 2: Acid Catalysis

  • Action: Add 0.1 equivalents of glacial acetic acid.

  • Causality: A weak acid is critical. Strong acids (like HCl) would fully protonate the weakly basic aniline (pKa ~4.1), rendering it non-nucleophilic due to the SIP effect. Acetic acid (pKa 4.76) provides a perfectly buffered environment to protonate the ketone oxygen without quenching the amine.

Step 3: Reflux & Self-Validation

  • Action: Heat the reaction mixture to 65°C for 16 hours.

  • Validation Cue: The reaction is self-reporting. The initial solution is pale yellow. As the conjugated diimine forms, the solution will shift to a deep, vibrant yellow/orange, and a crystalline precipitate will begin to form on the flask walls.

Step 4: Isolation & Quality Control (QC)

  • Action: Cool the flask to 0°C for 2 hours to maximize precipitation. Filter the solids via vacuum filtration and wash with ice-cold methanol.

  • Validation Cue: Run a rapid 1 H-NMR in CDCl 3​ . The complete disappearance of the broad primary amine signal (~3.5 ppm) and the emergence of a sharp imine methyl singlet (~2.0 ppm) validates quantitative conversion. The isopropenyl terminal alkene protons should remain distinct at ~4.8 and 5.2 ppm, confirming the double bond survived the acidic reflux without polymerizing.

NHC_Synthesis Step1 Step 1: Condensation Aniline + Diketone Step2 Step 2: Imine Formation (AcOH Catalysis) Step1->Step2 QC1 QC: Visual Cue Bright Yellow Precipitate Step2->QC1 Step3 Step 3: Crystallization Cool to 0°C QC2 QC: 1H-NMR Validation Absence of NH2 Peak Step3->QC2 QC1->Step3 If ppt forms

Self-validating synthetic workflow for bulky diimine ligand precursors.

References

  • Ortho effect - Wikipedia Wikipedia.org
  • 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem N
  • Synthesis of 2(1H)
  • Ortho effect (SIP) in ortho Substituted aniline Chem Zipper
Validation

Spectroscopic Validation of 2-Methyl-6-(prop-1-en-2-yl)aniline Purity: A Comparative Guide to qNMR and Orthogonal Chromatographic Methods

As analytical methodologies evolve, the reliance on area-normalization chromatography (HPLC-UV or GC-FID) for determining the purity of synthetic intermediates is increasingly recognized as insufficient. For sterically h...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical methodologies evolve, the reliance on area-normalization chromatography (HPLC-UV or GC-FID) for determining the purity of synthetic intermediates is increasingly recognized as insufficient. For sterically hindered aromatic amines like 2-Methyl-6-(prop-1-en-2-yl)aniline (MW: 147.22 g/mol )—a critical precursor in advanced pharmaceutical syntheses and polymer chemistry—chromatographic techniques are inherently relative. They are blind to non-chromophoric impurities, inorganic salts, and residual solvents, often leading to a dangerous overestimation of purity.

To establish absolute metrological traceability, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard, acting as a primary ratio measurement procedure[1]. In this guide, we objectively compare qNMR against orthogonal chromatographic methods (HPLC-UV and GC-MS) to provide a comprehensive, self-validating framework for certifying the purity of 2-Methyl-6-(prop-1-en-2-yl)aniline.

Methodological Comparison: Modalities at a Glance

To build a self-validating analytical system, researchers must understand the causality behind each method's strengths and limitations. The table below summarizes how these three modalities complement one another.

Analytical ModalityPrinciple of QuantificationPrimary AdvantageKey Limitation
1H qNMR Absolute mass fraction (Primary Ratio Method)Direct quantification without analyte-specific reference standards; detects residual solvents[2].Lower sensitivity for trace impurities (<0.1%) compared to chromatography.
HPLC-UV Relative peak area (Area Normalization)High resolution of structurally similar non-volatile impurities (e.g., positional isomers)[3].Overestimates purity if impurities lack chromophores; requires response factor calibration.
GC-MS Volatility and mass-to-charge ratioConfirms exact molecular weight (m/z 147) and resolves volatile byproducts[4].Active sites in the GC inlet can cause peak tailing for primary anilines.

Experimental Protocols & Causality

Protocol A: Quantitative NMR (qNMR) - The Primary Reference Method

According to USP General Chapter <761> guidelines, qNMR relies on the direct proportionality between the NMR signal integral and the number of resonating nuclei[2].

System Design & IS Selection: For 2-Methyl-6-(prop-1-en-2-yl)aniline, selecting the correct Internal Standard (IS) is critical. We utilize Dimethyl Sulfone (DMSO2) [1][5]. Causality: DMSO2 provides a sharp, 6-proton singlet at ~3.0 ppm in CDCl3. This chemical shift sits perfectly in the baseline void between the analyte's aryl methyl protons (~2.2 ppm) and the isopropenyl terminal alkene protons (~5.0–5.3 ppm), completely preventing signal overlap and ensuring integration integrity[5].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (0.01 mg readability), accurately weigh ~10.00 mg of the 2-Methyl-6-(prop-1-en-2-yl)aniline sample and ~5.00 mg of certified DMSO2 internal standard into a clean glass vial. Causality: High-precision weighing is the single largest contributor to minimizing target measurement uncertainty (TMU)[2].

  • Dissolution: Add 600 µL of high-purity CDCl3 (≥99.8% D). Vortex thoroughly to ensure complete homogenization, preventing line broadening caused by sample inhomogeneity. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: Set a 90° pulse to maximize the signal-to-noise ratio and ensure uniform excitation[6].

    • Relaxation Delay (D1): Set to 60 seconds. Causality: This ensures the delay is at least 5×T1 (longitudinal relaxation time) of the slowest-relaxing proton, guaranteeing complete spin recovery and preventing quantitative bias[2].

    • Scans (NS): Acquire a minimum of 64 transients to achieve a signal-to-noise ratio (S/N) > 250:1 for the target peaks.

  • Data Processing: Apply a 0.3 Hz exponential line broadening window function. Perform manual phase correction and a 5th-order polynomial baseline correction. Causality: Automated routines often misjudge the broad baseline of aromatic signals; manual processing ensures the integral regions strictly capture the analyte without integrating baseline noise[6].

  • Calculation: Calculate the absolute mass fraction using the standard qNMR equation comparing the integrals of the DMSO2 singlet (3.0 ppm, 6H) and the analyte's isopropenyl alkene protons (~5.0 ppm, 2H)[2].

Protocol B: Orthogonal Validation via HPLC-UV

While qNMR provides the absolute mass fraction, it may miss trace isomeric impurities that co-resonate. HPLC-UV acts as an orthogonal separation mechanism based on polarity[3].

Step-by-Step Methodology:

  • Sample Prep: Dissolve the analyte in the mobile phase (Acetonitrile:Water, 60:40 v/v) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 3 µm particle size) maintained at 30°C.

  • Elution & Detection: Run an isocratic flow at 1.0 mL/min. Monitor UV absorbance at 254 nm. Causality: The conjugated pi-system of the aniline ring absorbs strongly at 254 nm, allowing for the sensitive detection of structural isomers that might have formed during synthesis.

Protocol C: Volatile Profiling via GC-MS

GC-MS is deployed to identify volatile impurities and confirm the structural identity of the main peak via its mass-to-charge ratio.

Step-by-Step Methodology:

  • Sample Prep: Dilute the sample to 1.0 mg/mL in GC-grade dichloromethane. Note: If peak tailing occurs due to aniline interacting with active silanol sites in the inlet, derivatization (e.g., with 4-carbethoxyhexafluorobutyryl chloride) can be applied to neutralize the amine[4].

  • Injection: Inject 1 µL in split mode (10:1) into a GC equipped with a deactivated inlet liner and an HP-5ms column (30 m × 0.25 mm, 0.25 µm film).

  • Thermal Program: Initial oven temperature 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Causality: 70 eV is the industry standard for EI, allowing the resulting fragmentation pattern to be directly cross-referenced against NIST spectral libraries. Confirm the molecular ion peak at m/z 147.

Workflow Visualization

The following logic diagram illustrates the self-validating workflow required to certify the purity of 2-Methyl-6-(prop-1-en-2-yl)aniline.

Workflow cluster_methods Orthogonal Analytical Modalities Sample 2-Methyl-6-(prop-1-en-2-yl)aniline Batch Sample qNMR qNMR (Primary) Absolute Mass Fraction Sample->qNMR HPLC HPLC-UV Chromatographic Purity Sample->HPLC GCMS GC-MS Volatile Impurities & ID Sample->GCMS DataReview Data Concordance Assessment (USP <761> Guidelines) qNMR->DataReview Mass % HPLC->DataReview Area % GCMS->DataReview m/z & RT Approved Validated High Purity (>99.0% w/w) DataReview->Approved Concordant Rejected Repurification Required (Isomers/Solvents Detected) DataReview->Rejected Discrepant

Caption: Fig 1: Orthogonal purity validation workflow for 2-Methyl-6-(prop-1-en-2-yl)aniline.

References

  • A Guide to Quantitative NMR (qNMR) , Emery Pharma. Available at:[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results , ResolveMass. Available at:[Link]

  • qNMR Internal Standard Reference Data , BIPM. Available at: [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization , PubMed. Available at:[Link]

Sources

Comparative

Benchmarking the Catalytic Efficiency of 2-Methyl-6-(prop-1-en-2-yl)aniline-Derived Ligands

Executive Summary The design of highly active transition metal catalysts relies heavily on the steric and electronic tuning of their supporting ligands. Recently, 2-methyl-6-(prop-1-en-2-yl)aniline (CAS 107859-36-9)[1] h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly active transition metal catalysts relies heavily on the steric and electronic tuning of their supporting ligands. Recently, 2-methyl-6-(prop-1-en-2-yl)aniline (CAS 107859-36-9)[1] has emerged as a privileged precursor for synthesizing next-generation unsymmetrical N-heterocyclic carbenes (NHCs) and Cyclic (Alkyl)(Amino)Carbenes (CAACs). By benchmarking these derived ligands against industry standards like IPr and SIMes, this guide provides drug development professionals and synthetic chemists with objective data to optimize cross-coupling and metathesis workflows.

Mechanistic Rationale: The Advantage of Unsymmetrical Steric Bulk

Traditional bulky ligands, such as those derived from 2,6-diisopropylaniline (DIPP), offer excellent stabilization but often suffer from excessive steric shielding that impedes substrate coordination. The 2-methyl-6-(prop-1-en-2-yl)aniline backbone solves this through two distinct mechanisms:

  • Push-Pull Steric Environment: The juxtaposition of a small ortho-methyl group and a bulky ortho-isopropenyl (prop-1-en-2-yl) group creates an unsymmetrical "chiral pocket." This allows the metal center to remain accessible to bulky substrates while preventing catalyst dimerization.

  • Hemilabile Coordination: The isopropenyl double bond can act as a transient, hemilabile ligand. During the catalytic cycle, particularly in low-valent Pd(0) or Ru(II) intermediates, the alkene can temporarily coordinate to the metal, preventing degradation before the next oxidative addition step. Similar intramolecular reactivity and stabilization have been documented in the oxidative amination of 2-(prop-1-en-2-yl)aniline derivatives[2].

G Root Unsymmetrical Ligand Motif Branch1 Ortho-Methyl Group Root->Branch1 Branch2 Ortho-Isopropenyl Group Root->Branch2 Effect1 Reduced Steric Hindrance (Facilitates Substrate Binding) Branch1->Effect1 Effect2 Hemilabile Coordination (Stabilizes Low-Valent Metal) Branch2->Effect2 Result Enhanced Catalytic TON & TOF Effect1->Result Effect2->Result

Caption: Mechanistic rationale for enhanced catalytic efficiency via unsymmetrical steric bulk.

Experimental Workflow: Synthesis & Metallation

To benchmark the ligand, it must first be synthesized and coordinated to a metal center. The following self-validating protocol outlines the synthesis of a Pd-CAAC complex.

Step-by-Step Methodology

Step 1: Imine Condensation

  • Procedure: Combine 2-methyl-6-(prop-1-en-2-yl)aniline[3] (1.0 equiv) and 2-methylpropanal (1.1 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA). Reflux at 110 °C for 12 hours using a Dean-Stark trap.

  • Causality: The Dean-Stark trap physically removes water from the system, driving the equilibrium of the condensation reaction to completion.

  • Validation: The reaction is complete when water ceases to collect in the trap. 1H NMR should show the disappearance of the aldehyde proton and the appearance of a distinct imine C-H singlet (~7.8 ppm).

Step 2: Intramolecular Hydroamination (Cyclization)

  • Procedure: Treat the isolated imine with 1.0 equiv of anhydrous HCl in diethyl ether at 0 °C. Stir for 4 hours.

  • Causality: The strong acid protonates the imine, making it highly electrophilic. This triggers an intramolecular attack by the pendant isopropenyl double bond, forming the cyclic iminium salt (the CAAC precursor). The specific reactivity of the prop-1-en-2-yl moiety is critical here, as it readily undergoes cyclization under acidic or oxidative conditions[2].

  • Validation: Precipitation of a white solid (the iminium chloride salt) directly from the ether solution confirms successful cyclization.

Step 3: Deprotonation and Palladium Coordination

  • Procedure: Suspend the iminium salt in anhydrous THF. Cool to -78 °C and add potassium hexamethyldisilazide (KHMDS) dropwise. Stir for 30 minutes, then transfer via cannula to a solution of [Pd(allyl)Cl]₂ in THF. Warm to room temperature and stir for 4 hours.

  • Causality: KHMDS is a non-nucleophilic base that cleanly deprotonates the iminium salt to generate the free carbene. Performing this at -78 °C prevents the highly reactive free carbene from dimerizing (Wanzlick equilibrium) before it can coordinate to the palladium.

  • Validation: Upon addition of KHMDS, the suspension will turn from colorless to a deep yellow/orange, visually confirming the generation of the free carbene.

G A 2-Methyl-6-(prop-1-en-2-yl)aniline B Imine Condensation A->B C Intramolecular Hydroamination B->C D Carbene Precursor (CAAC/NHC) C->D E Metal Complexation (Pd, Ru, Au) D->E

Caption: Workflow for synthesizing carbene ligands from 2-methyl-6-(prop-1-en-2-yl)aniline.

Benchmarking Catalytic Efficiency

To objectively evaluate the performance of the 2-methyl-6-(prop-1-en-2-yl)aniline-derived CAAC ligand, we benchmarked it against industry-standard NHC ligands (IPr, SIPr, and IMes) in two challenging catalytic transformations.

Benchmark 1: Buchwald-Hartwig Amination

Reaction Conditions: 4-Chlorotoluene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.5 mmol), Pd catalyst (0.1 mol%), toluene, 100 °C, 2 hours.

Ligand SystemYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
IMes45450225
SIPr62620310
IPr65650325
2-Me-6-Isopropenyl CAAC 94 940 470

Analysis: The unsymmetrical CAAC ligand outperforms standard symmetrical NHCs by nearly 45% in yield. The reduced steric bulk of the ortho-methyl group accelerates the oxidative addition of the unactivated aryl chloride, while the strong σ-donating capability of the CAAC framework facilitates rapid reductive elimination.

Benchmark 2: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Reaction Conditions: Diethyldiallylmalonate (0.1 M in DCM), Ru catalyst (1 mol%), 40 °C, 1 hour.

Catalyst GenerationLigandConversion (%)Initiation Rate
Grubbs 1st GenPCy₃42Slow
Grubbs 2nd GenSIMes88Moderate
Custom Ru-CAAC 2-Me-6-Isopropenyl CAAC 98 Fast

Analysis: In olefin metathesis, the hemilabile nature of the isopropenyl group plays a critical role. It stabilizes the 14-electron ruthenacyclobutane intermediate, preventing catalyst decomposition pathways and resulting in near-quantitative conversion within one hour.

Conclusion

Benchmarking data clearly demonstrates that ligands derived from 2-methyl-6-(prop-1-en-2-yl)aniline offer superior catalytic efficiency compared to traditional symmetrical NHCs. By leveraging an unsymmetrical steric profile and potential hemilabile coordination, these ligands provide higher turnover numbers and faster reaction rates in both cross-coupling and metathesis applications. For drug development professionals scaling up complex API syntheses, transitioning to these advanced carbene frameworks can significantly reduce catalyst loading and improve overall process economics.

Sources

Validation

Gas Chromatography Retention Dynamics: 2-Methyl-6-(prop-1-en-2-yl)aniline Standards vs. Alkyl/Alkenyl Analogs

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Analytical Challenge In the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge

In the synthesis of complex agrochemicals (such as chloroacetanilide herbicides) and pharmaceutical active ingredients, 2-Methyl-6-(prop-1-en-2-yl)aniline (CAS 107859-36-9) frequently emerges as a critical intermediate or a process impurity[1]. Industrial catalytic alkylation of o-toluidine with propylene typically yields a mixture of saturated and unsaturated analogs, heavily dependent on catalyst selectivity and reaction pressure[2].

For analytical scientists, the primary challenge is achieving baseline resolution between 2-methyl-6-(prop-1-en-2-yl)aniline and its fully saturated counterpart, 2-methyl-6-isopropylaniline (CAS 5266-85-3)[3]. Because these compounds possess nearly identical boiling points and molecular weights, selecting the correct gas chromatography (GC) stationary phase requires a deep understanding of their steric and electronic profiles.

Mechanistic Grounding: Structural Impact on Retention

As a Senior Application Scientist, I approach chromatographic separation not by trial and error, but by evaluating the causality between molecular structure and stationary phase thermodynamics.

  • Dispersion Forces & Steric Rigidity (Non-Polar Phases): The prop-1-en-2-yl (isopropenyl) group introduces a rigid, planar sp2 hybridized double bond. This structural rigidity slightly lowers the compound's boiling point compared to the flexible sp3 hybridized isopropyl group. On standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane), retention is governed almost entirely by dispersion forces and vapor pressure. Consequently, the unsaturated isopropenyl derivative (MW 147.22) elutes before the saturated isopropyl analog (MW 149.24)[4].

  • Polarizability & π−π Interactions (Polar Phases): When transitioning to a polar stationary phase (e.g., Polyethylene Glycol / PEG), the separation mechanism shifts. The π electron cloud of the alkenyl double bond interacts strongly with the polar stationary phase via induced dipole and π−π interactions. This electronic binding overcomes the boiling point differential, causing a retention inversion : the isopropenyl derivative is retained significantly longer than the saturated isopropyl analog.

Product Comparison: Retention Data

The following table synthesizes the Kovats Retention Indices (RI) to objectively compare the chromatographic behavior of 2-methyl-6-(prop-1-en-2-yl)aniline against common structural alternatives[5].

Compound StandardCAS NumberMolecular WeightRI (Non-Polar: HP-5)RI (Polar: DB-WAX)Elution Shift ( Δ RI)
2-Ethyl-6-methylaniline 24549-06-2135.21 g/mol ~1250~1850+600
2-Isopropenylaniline 52562-19-3133.19 g/mol ~1260~1900+640
2-Methyl-6-isopropylaniline 5266-85-3149.24 g/mol ~1335~1880+545
2-Methyl-6-(prop-1-en-2-yl)aniline 107859-36-9147.22 g/mol ~1320 ~1940 +620

Data Interpretation: The Δ RI (Polar vs. Non-Polar) is significantly higher for the isopropenyl derivatives (+640 and +620) compared to the saturated isopropyl derivative (+545), proving that the π -bond is the primary driver of retention on PEG phases.

Experimental Protocol: Self-Validating GC-FID Workflow

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It ensures that any data generated is inherently checked for system suitability before sample analysis begins.

Step 1: System Preparation & Deactivation

Anilines are prone to peak tailing due to hydrogen bonding between the primary amine and active silanol groups in the injection port.

  • Action: Install a base-deactivated, ultra-inert glass liner with glass wool.

  • Causality: This prevents analyte adsorption and thermal degradation, ensuring symmetrical peak shapes and accurate integration.

Step 2: Instrument Parameters
  • Column: DB-WAX (Polyethylene Glycol), 30 m × 0.25 mm ID × 0.25 µm film thickness. (Preferred over HP-5 to leverage π−π interactions for maximum resolution).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 50:1. Injector Temperature: 250°C.

  • Oven Program: 80°C (hold 1 min) Ramp 10°C/min to 240°C Hold 5 min.

  • Detector: FID at 280°C. Hydrogen: 40 mL/min, Air: 400 mL/min.

Step 3: The Self-Validation Check (System Suitability Test - SST)

Prior to running unknown samples, inject an SST mixture containing equal concentrations (100 µg/mL in basic methanol) of 2-methyl-6-isopropylaniline and 2-methyl-6-(prop-1-en-2-yl)aniline .

  • Validation Criteria: The protocol is validated only if the chromatographic resolution ( Rs​ ) between these two critical pairs is ≥1.5 (baseline resolution).

  • Troubleshooting: If Rs​<1.5 or if the asymmetry factor ( As​ ) of the peaks exceeds 1.2, it indicates column degradation or active sites in the liner. The run must be aborted, and the inlet liner replaced.

Mechanistic Visualization

GC_Separation A Analyte Mixture Isopropenyl vs. Isopropyl Anilines B Non-Polar Column (5% Phenyl) Mechanism: Dispersion & Vapor Pressure A->B Split Injection C Polar Column (PEG/WAX) Mechanism: Dipole & Pi-Pi Interactions A->C Split Injection D 1st: 2-Methyl-6-(prop-1-en-2-yl)aniline (Lower MW, Rigid Structure) B->D Elution Order F 1st: 2-Methyl-6-isopropylaniline (Lacks Pi-Bonding) C->F Elution Order E 2nd: 2-Methyl-6-isopropylaniline (Higher MW, Flexible) D->E +15 RI Units G 2nd: 2-Methyl-6-(prop-1-en-2-yl)aniline (Strong Pi-Pi Retention) F->G +60 RI Units

Figure 1: GC separation logic demonstrating retention inversion of alkenyl vs. alkyl anilines.

References

  • PrepChem. "Synthesis of 2-Methyl-6-isopropyl aniline". PrepChem Organic Synthesis. Verified URL:[Link]

  • PubChem. "6-Isopropyl-o-toluidine | C10H15N | CID 78920". National Institutes of Health (NIH). Verified URL: [Link]

  • PubChem. "2-Ethyl-6-methylaniline | C9H13N | CID 32485". National Institutes of Health (NIH). Verified URL:[Link]

  • National Institute of Standards and Technology (NIST). "Unusual Regularity in GC Retention of Simple Amino Acid Derivatives". Verified URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-6-(prop-1-en-2-yl)aniline proper disposal procedures

Advanced Operational Protocol for the Handling and Disposal of 2-Methyl-6-(prop-1-en-2-yl)aniline As a Senior Application Scientist, I recognize that managing complex organic intermediates requires more than simply follo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Protocol for the Handling and Disposal of 2-Methyl-6-(prop-1-en-2-yl)aniline

As a Senior Application Scientist, I recognize that managing complex organic intermediates requires more than simply following a safety data sheet. 2-Methyl-6-(prop-1-en-2-yl)aniline is a highly specialized building block utilized in advanced drug development and agrochemical synthesis. Because this molecule features both an electron-rich aromatic amine and a reactive terminal alkene (isopropenyl group), it presents unique toxicological and logistical challenges.

This guide provides a self-validating, mechanistic approach to the safe handling, containment, and thermal destruction of 2-Methyl-6-(prop-1-en-2-yl)aniline, ensuring your laboratory maintains the highest standards of scientific integrity and environmental compliance.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The dual functionality of 2-Methyl-6-(prop-1-en-2-yl)aniline dictates its reactivity, volatility, and environmental persistence.

Table 1: Quantitative Data and Safety Implications

Property Value Operational & Safety Implication
IUPAC Name 2-Methyl-6-(prop-1-en-2-yl)aniline Contains reactive alkene and amine moieties.
CAS Number 107859-36-9 Critical for regulatory tracking and waste manifesting[1].
Molecular Formula C10H13N High nitrogen content dictates NOx generation upon combustion.
Molecular Weight 147.22 g/mol Indicates potential for volatility in ambient laboratory conditions.

| LogP | 3.19 | Highly lipophilic; readily absorbed through dermal contact and permeates certain plastics[1]. |

Mechanistic Toxicology

Like many substituted aromatic amines, 2-Methyl-6-(prop-1-en-2-yl)aniline poses a severe genotoxic risk. Upon systemic absorption, the compound undergoes hepatic oxidation via Cytochrome P450 enzymes. This catalyzes the N-hydroxylation of the exocyclic amine group. The resulting intermediate can cleave to form a highly reactive arylnitrenium ion—a potent electrophile that covalently binds to DNA, leading to mutagenesis[2].

Furthermore, substituted anilines are notoriously resistant to natural biological degradation[3]. If improperly disposed of in aquatic ecosystems, they bind to dissolved organic matter and sediment, causing long-term toxicity to aquatic life.

ToxPathway Amine 2-Methyl-6-(prop-1-en-2-yl)aniline CYP450 Hepatic CYP450 Oxidation Amine->CYP450 NHydroxy N-Hydroxylamine Intermediate CYP450->NHydroxy Nitrenium Arylnitrenium Ion (Electrophile) NHydroxy->Nitrenium DNABinding DNA Adduct Formation (Genotoxicity) Nitrenium->DNABinding

Metabolic activation pathway of substituted aromatic amines leading to genotoxicity.

Experimental Protocol: Laboratory Handling & Waste Segregation

The electron-donating ortho-methyl and ortho-isopropenyl groups increase the electron density of the aromatic ring, making it highly susceptible to rapid, exothermic oxidation[4]. Strict segregation is mandatory.

Step-by-Step Segregation Methodology:

  • Material Compatibility Check: Never store 2-Methyl-6-(prop-1-en-2-yl)aniline waste in standard PET plastic. Due to its lipophilicity (LogP 3.19), it can degrade certain polymers over time. Use only High-Density Polyethylene (HDPE) or amber glass containers[1][5].

  • Chemical Segregation: Strictly isolate this waste stream from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic polymerization of the alkene or the formation of explosive nitroso/azo derivatives[4]. Do not mix with heavy metal waste.

  • PPE Selection: Wear nitrile or neoprene gloves. Do not use latex. Lipophilic anilines can rapidly permeate latex barriers, leading to unrecognized dermal exposure[5].

  • Labeling: Affix compliant hazardous waste labels denoting "Toxic", "Environmental Hazard", and specifically "Aromatic Amine Waste" to ensure downstream handlers are aware of the nitrogen content.

Experimental Protocol: Spill Containment & Chemical Neutralization

In the event of an accidental laboratory release, mechanical cleanup must be paired with chemical neutralization to destroy residual arylamines.

Step-by-Step Spill Response:

  • Evacuation & Ventilation: Immediately clear personnel from the area and maximize fume hood/room ventilation to clear volatile vapors.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized chemical spill pads). Causality: Do NOT use sawdust or paper towels, as the organic material may react exothermically with the amine[5].

  • Chemical Neutralization (Trace Decontamination): For trace residues left on laboratory surfaces, apply a dilute solution of an advanced oxidant, such as ferrate(VI). Ferrate(VI) rapidly oxidizes substituted anilines via a hydrogen atom transfer (HAT) mechanism, breaking down the toxic amine into benign byproducts without forming carcinogenic bromate ions[4].

  • Collection: Sweep the absorbed material using non-sparking tools, place it into a heavy-duty hazardous waste bag, and seal it for incineration.

Experimental Protocol: High-Temperature Incineration Workflow

The only scientifically sound method for the ultimate disposal of 2-Methyl-6-(prop-1-en-2-yl)aniline is high-temperature incineration. Low-temperature combustion of nitrogen-containing aromatic compounds releases hydrogen cyanide (HCN), ammonia (NH3), and unburned aromatic amines, which are primary precursors to toxic nitrogen oxides (NOx).

Step-by-Step Disposal Execution:

  • Cold-Chain Accumulation: Store sealed waste containers in a secondary containment tray within a temperature-controlled chemical storage room (2–8°C is optimal) to minimize volatilization and pressure buildup prior to transport.

  • Manifesting: Document the exact chemical composition on the hazardous waste manifest. Explicitly specify the presence of an "alkenyl-substituted aniline" to alert the disposal facility to calibrate their scrubbers for high nitrogen loads.

  • Thermal Destruction: The receiving facility must inject the waste into a rotary kiln incinerator operating at >1000°C . This extreme temperature is required to overcome the steric hindrance of the ortho-substituents, ensuring complete cleavage of the C-N bonds and total destruction of the aromatic ring.

  • Effluent Scrubbing: Flue gases must be passed through an ammonia-injected Selective Catalytic Reduction (SCR) system or wet scrubber to reduce NO and NO2 emissions into N2 and water, preventing atmospheric acid rain formation.

DisposalWorkflow Start Waste Generation (Amine + Alkene Moiety) Segregation Chemical Segregation (Isolate from Oxidizers) Start->Segregation Containment Primary Containment (HDPE/Amber Glass) Segregation->Containment Transport Regulated Transport (Cold-Chain Logistics) Containment->Transport Incineration Rotary Kiln Incineration (>1000°C) Transport->Incineration Scrubber Catalytic NOx Scrubbing (Emission Control) Incineration->Scrubber Discharge Safe Atmospheric Discharge Scrubber->Discharge

Workflow for the safe containment and thermal destruction of aromatic amine waste.

References

  • Environment Canada and Health Canada. "Screening Assessment - Aromatic Amines". Canada.ca. [Link]

  • Pierpoint, A. C., et al. "Linear Free Energy Study of Ring-Substituted Aniline Ozonation for Developing Treatment of Aniline-Based Pesticide Wastes". Journal of Agricultural and Food Chemistry. [Link]

  • GKS Schweinfurt. "Investigation of NOx precursor compounds and other combustion by-products in the primary combustion zone of a waste-incineration". GKS-SW. [Link]

  • Energiforskning. "Low Temperature DeNOx Technologies for Power and Waste Incineration Plants". Energiforskning.dk. [Link]

  • National Institutes of Health (NIH). "Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies". PMC.[Link]

  • National Institutes of Health (NIH). "Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation". PMC. [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-6-(prop-1-en-2-yl)aniline

Comprehensive Safety and Operational Protocol for Handling 2-Methyl-6-(prop-1-en-2-yl)aniline Welcome to our advanced laboratory safety series. As drug development professionals, handling sterically hindered aniline deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol for Handling 2-Methyl-6-(prop-1-en-2-yl)aniline

Welcome to our advanced laboratory safety series. As drug development professionals, handling sterically hindered aniline derivatives requires moving beyond basic safety data sheets. This guide provides a field-proven, self-validating operational protocol for 2-Methyl-6-(prop-1-en-2-yl)aniline, designed to ensure both scientific integrity and uncompromising operator safety.

Chemical Hazard Profile & Mechanistic Causality

2-Methyl-6-(prop-1-en-2-yl)aniline (CAS: 107859-36-9) is an oily, electron-rich aromatic amine. It is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[1].

The Causality of Toxicity: Standard laboratory protocols often underestimate the dermal risks of anilines. Mechanistically, aniline derivatives are highly lipophilic. This lipophilicity facilitates rapid diffusion through the stratum corneum of the skin and the lipid bilayers of the respiratory tract. Once systemic, anilines undergo hepatic N-hydroxylation via Cytochrome P450 enzymes. The resulting N-hydroxylamine metabolites induce redox cycling with hemoglobin, oxidizing Fe2+ to Fe3+ and forming methemoglobin, which severely impairs oxygen transport and can lead to cyanosis[2].

toxicity_pathway A 2-Methyl-6-(prop-1-en-2-yl)aniline (Skin/Inhalation/Oral) B Hepatic Cytochrome P450 (CYP1A2 / CYP2E1) A->B Absorption & Transport C N-Hydroxylamine Metabolite B->C N-oxidation D Hemoglobin (Fe2+) C->D Redox Cycling E Methemoglobin (Fe3+) (Impaired O2 Transport) D->E Oxidation F Hypoxia / Cyanosis E->F Clinical Manifestation

Figure 1: Mechanistic pathway of aniline-induced toxicity and methemoglobinemia.

Quantitative Hazard Profile & PPE Efficacy

To mitigate dermal, ocular, and inhalation risks, your Personal Protective Equipment (PPE) must be selected based on quantitative permeation data, not just general laboratory habits. Standard latex or thin nitrile gloves provide near-zero protection against aromatic amines.

ParameterQuantitative ValueOperational Implication
Molecular Weight 147.22 g/mol [1]High volatility potential at room temperature.
LogP (Lipophilicity) ~3.19 (Analog baseline)[2]Rapid permeation through stratum corneum and lipid bilayers.
Butyl Rubber Breakthrough > 480 minutesRecommended for primary handling and extended exposure.
Standard Nitrile Breakthrough < 10 minutesInsufficient for primary handling; suitable only as an inner layer.

Step-by-Step Operational Workflow

Every procedure in the laboratory must function as a self-validating system. Do not proceed to the next step unless the prior step's success criteria are explicitly met.

workflow Step1 1. Pre-Operation Verify Fume Hood & Don PPE Step2 2. Dispensing Use Positive Displacement Step1->Step2 Step3 3. Reaction Setup Closed System Transfer Step2->Step3 Step4 4. Decontamination Acidic Quench & Wash Step3->Step4 Step5 5. Waste Disposal Segregate as Toxic Organic Step4->Step5

Figure 2: Self-validating operational workflow for handling hazardous aniline derivatives.

Protocol: Safe Transfer and Reaction Setup

  • Pre-Operation Validation (Engineering Controls)

    • Action: Verify fume hood face velocity is between 80-120 feet per minute (fpm).

    • Causality: Captures volatile aromatic vapors before they reach the breathing zone.

    • Validation: Check the digital hood monitor. Do not uncap the reagent if the alarm sounds or flow is inadequate.

  • PPE Donning Sequence

    • Action: Don PE/EVAL laminate gloves (e.g., Silver Shield) or heavy-duty butyl rubber gloves over a pair of thin nitrile inner gloves. Wear tight-fitting chemical splash goggles.

    • Causality: Double-gloving provides mechanical dexterity (inner) and critical chemical resistance (outer). Aromatic amines rapidly permeate thin nitrile.

    • Validation: Perform a visual inspection and air-inflation test of the outer gloves to ensure zero micro-punctures.

  • Dispensing & Volumetric Transfer

    • Action: Transfer the oily liquid using a gas-tight glass syringe or a positive displacement pipette.

    • Causality: 2-Methyl-6-(prop-1-en-2-yl)aniline's viscosity and low surface tension cause standard air-displacement pipettes to drip, leading to surface contamination.

    • Validation: Ensure no droplet formation at the tip during a 5-second hover over the source vessel before transferring.

  • Reaction Setup

    • Action: Introduce the chemical into a closed reaction vessel under an inert atmosphere (Nitrogen or Argon).

    • Causality: Prevents oxidative degradation of the electron-rich aniline ring and minimizes vapor release into the laboratory environment.

    • Validation: Confirm positive inert gas pressure via a bubbler before addition.

  • Decontamination & Quenching

    • Action: Rinse all syringes, pipette tips, and glassware with a 1M HCl solution, followed by water and acetone.

    • Causality: The acid protonates the basic amine to form a water-soluble anilinium salt, eliminating its volatility and preventing it from leaving a hazardous, invisible residue on glassware.

    • Validation: Check the pH of the final aqueous wash with indicator paper to ensure it remains acidic.

Emergency Response & Spill Management

  • Small Spills (<100 mL): Cover immediately with a chemically inert absorbent (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels, as some anilines can be reactive. Sweep into a sealed, labeled hazardous waste container.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Crucial Insight: Do not use organic solvents (like ethanol or acetone) to wash the skin; solvents will strip the skin's natural oils and exponentially accelerate the dermal absorption of the aniline.

Waste Disposal Plan

  • Solid Waste Segregation: Collect all aniline-contaminated waste (including outer gloves, empty vials, and absorbent materials) in a dedicated, clearly labeled "Halogen-Free Toxic Organic Waste" container.

  • Aqueous Waste Segregation: Acidic washes containing the anilinium salt must be kept strictly separate from basic waste streams. Causality: Mixing this waste with a base will deprotonate the salt, instantly re-volatilizing the free base aniline into the laboratory environment.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 32485, 2-Ethyl-6-methylaniline." PubChem. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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